3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(15)6-5-8-7-3-1-2-4-9(7)13-11(8)12(16)17/h1-4,13H,5-6H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJQAPYDPPKJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185425 | |
| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31529-28-9 | |
| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Carboxyindol-3-yl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-Carboxyethyl)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The described methodology is based on established chemical principles and offers a step-by-step approach for laboratory synthesis.
Introduction
Indole derivatives are a cornerstone of many pharmacologically active compounds. The specific substitution pattern of this compound, featuring carboxylic acid moieties at both the 2-position and on a C3-linked ethyl side chain, presents a unique scaffold for the design of novel therapeutics. This guide details a two-step synthetic route commencing from the readily available ethyl indole-2-carboxylate. The synthesis involves a C3-alkylation via a Michael addition followed by a complete hydrolysis of the resulting diester.
Overall Synthetic Scheme
The proposed synthesis of this compound is a two-step process starting from ethyl indole-2-carboxylate. The first step involves the alkylation of the indole at the C3 position using ethyl acrylate as a Michael acceptor. The resulting diester intermediate is then subjected to basic hydrolysis to yield the final dicarboxylic acid product.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(1H-indol-3-yl)pentanedioate (Michael Addition)
This procedure outlines the C3-alkylation of ethyl indole-2-carboxylate via a Lewis acid-catalyzed Michael addition with ethyl acrylate. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for such transformations, promoting the reaction under mild conditions.
Experimental Workflow:
Caption: Experimental workflow for Michael addition.
Detailed Protocol:
-
To a solution of ethyl indole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add ethyl acrylate (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford diethyl 2-(1H-indol-3-yl)pentanedioate.
Quantitative Data:
| Parameter | Value |
| Reactant Molar Ratio (Indole:Acrylate:Lewis Acid) | 1 : 1.2 : 1.1 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 60 - 80% |
Step 2: Synthesis of this compound (Hydrolysis)
This step involves the complete hydrolysis of both ester functionalities of the intermediate diester using a strong base.
Experimental Workflow:
Caption: Experimental workflow for hydrolysis.
Detailed Protocol:
-
Dissolve diethyl 2-(1H-indol-3-yl)pentanedioate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add an excess of sodium hydroxide (NaOH) (e.g., 5.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to yield this compound.
Quantitative Data:
| Parameter | Value |
| Base (NaOH) | 5.0 equivalents |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 4 - 8 hours |
| Expected Yield | > 90% |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations. The key relationship is the sequential functionalization of the indole core.
The Enigmatic Mechanism of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid: A Technical Overview of a Versatile Scaffold
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, pharmacological properties, or biological targets of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. This technical guide, therefore, provides an in-depth overview of the diverse and significant biological activities associated with the core indole-2-carboxylic acid scaffold, from which the activity of the titular compound would be derived. The nature and positioning of substituents on this indole core are critical determinants of its biological function. This document serves to inform researchers, scientists, and drug development professionals on the potential therapeutic avenues this chemical class has historically offered and continues to inspire.
The indole-2-carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds. Its derivatives have been shown to interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The specific substitution pattern on the indole ring and the nature of the group at the 2-position (in this case, a carboxylic acid) dictate the compound's affinity and efficacy for its particular target. This guide will explore the established mechanisms of action for several classes of indole-2-carboxylic acid derivatives.
The Indole-2-Carboxylic Acid Scaffold as a Modulator of the NMDA Receptor
The parent compound, indole-2-carboxylic acid (I2CA), is a known competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.
Mechanism of Action: I2CA specifically and competitively inhibits the potentiation of NMDA-gated currents by glycine.[1] In environments with low glycine concentrations, I2CA can completely block the NMDA receptor response, suggesting that the binding of the primary agonist (glutamate or NMDA) alone is insufficient to open the ion channel.[1] This action underscores the potential for indole-2-carboxylic acid derivatives in modulating excitotoxic neuronal damage associated with conditions like stroke and epilepsy.[1]
Logical Flow of NMDA Receptor Antagonism by Indole-2-Carboxylic Acid
Caption: Competitive antagonism at the NMDA receptor glycine site.
Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
A significant area of research has been the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors prevent the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.
Mechanism of Action: The mechanism of these inhibitors centers on the chelation of two magnesium ions (Mg²⁺) within the catalytic site of the integrase enzyme. The indole core and the C2-carboxyl group of these compounds are positioned to form a strong metal-chelating cluster with the Mg²⁺ cofactors.[2][3][4] This interaction prevents the binding of the viral DNA to the active site, thereby inhibiting the strand transfer step. Structural optimizations, particularly the introduction of a long branch at the C3 position of the indole core, can enhance the interaction with a hydrophobic pocket near the active site, leading to increased inhibitory potency.[3]
Quantitative Data for Representative HIV-1 Integrase Inhibitors
| Compound | Modification | IC₅₀ (µM) | Reference |
| Derivative 3 | (Structure not fully specified) | - | [3] |
| Derivative 20a | Optimized C3 and C6 substitutions | 0.13 | [3] |
| Derivative 17a | C6 halogenated benzene ring | 3.11 | [4] |
Experimental Protocols: HIV-1 Integrase Inhibition Assay
A common method to determine the inhibitory activity of these compounds is a strand transfer assay. A simplified protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A labeled (e.g., biotinylated or fluorescently tagged) viral DNA substrate and a target DNA substrate are prepared.
-
Reaction Mixture: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the integrase enzyme in a reaction buffer containing Mg²⁺.
-
Initiation of Reaction: The viral DNA substrate is added to the mixture to allow for the 3'-processing reaction. Subsequently, the target DNA is added to initiate the strand transfer reaction.
-
Quenching and Analysis: The reaction is stopped after a defined period. The products of the strand transfer reaction are then captured (e.g., on a streptavidin-coated plate if biotin is used) and quantified, typically through a colorimetric or fluorescence-based method.
-
Data Analysis: The concentration of the compound that inhibits 50% of the strand transfer activity (IC₅₀) is calculated from a dose-response curve.
Signaling Pathway Diagram: HIV-1 Integrase Inhibition
References
- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known biological activities of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its structurally related analogs. While direct research on the title compound is limited, the indole-2-carboxylic acid scaffold serves as a versatile backbone for a multitude of pharmacologically active agents. This document synthesizes the existing literature on derivatives, highlighting their therapeutic potential across various domains including metabolic diseases, viral infections, and inflammation. We will delve into specific mechanisms of action, present available quantitative data, and provide detailed experimental protocols for key assays, offering a valuable resource for researchers and drug development professionals.
Introduction to this compound
This compound is an indole derivative with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . The core indole structure is a prevalent motif in numerous biologically active natural products and synthetic drugs. The presence of two carboxylic acid groups suggests potential for metal chelation and multiple points of interaction with biological targets. While comprehensive biological data for this specific molecule is not yet available in the public domain, the activities of its close structural relatives provide a strong rationale for its investigation as a potential therapeutic agent.
Biological Activities of Structurally Related Indole-2-Carboxylic Acid Derivatives
The indole-2-carboxylic acid nucleus has been identified as a "privileged scaffold" in medicinal chemistry, leading to the development of compounds with a wide array of biological activities.
Enzyme Inhibition
Several derivatives of indole-2-carboxylic acid have demonstrated potent and selective inhibition of key enzymes implicated in disease.
-
Fructose-1,6-bisphosphatase Inhibition: A dichlorinated analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis.[1] This finding presents a potential therapeutic avenue for the management of type 2 diabetes.[1]
-
HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3][4] Optimization of this core has led to derivatives with significant inhibitory activity.[2][3] The mechanism involves chelation with Mg2+ ions within the enzyme's active site.[3][4]
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition: Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism and implicated in tumor immune evasion.[5]
-
Cytosolic Phospholipase A2 (cPLA2) Inhibition: Derivatives such as 3-(octadecanoylaminomethyl)indole-2-carboxylic acid have been shown to inhibit cytosolic phospholipase A2, an enzyme involved in the release of arachidonic acid for the production of inflammatory mediators.
Receptor Modulation
-
NMDA Receptor Antagonism: The parent compound, indole-2-carboxylic acid, acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This modulation of the NMDA receptor is significant for its role in excitotoxicity and synaptic plasticity.
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: A novel class of indole-2-carboxylic acid derivatives has been discovered as selective antagonists of the CysLT1 receptor, a key player in the pathophysiology of asthma.
-
Cannabinoid CB1 Receptor Allosteric Modulation: Indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor, offering a nuanced approach to modulating cannabinoid signaling.
Antiproliferative and Antimicrobial Activity
-
Anticancer Activity: Various indole-2-carboxamide derivatives have demonstrated antiproliferative activity against human cancer cell lines.
-
Antimicrobial and Antiviral Potential: The broader family of indole carboxylic acids has shown promise as antimicrobial and antiviral agents, with some derivatives targeting bacterial membranes and others showing activity against SARS-CoV-2.
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data for various indole-2-carboxylic acid derivatives.
| Compound Class | Target | Assay | Activity (IC50) | Reference |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Strand Transfer Assay | 0.13 - 6.85 µM | [2] |
| 6-acetamido-indole-2-carboxylic acid derivatives | IDO1 | Enzyme Inhibition Assay | 1.17 µM (for compound 9o-1) | [5] |
| 6-acetamido-indole-2-carboxylic acid derivatives | TDO | Enzyme Inhibition Assay | 1.55 µM (for compound 9o-1) | [5] |
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k) | CysLT1 | Calcium Mobilization Assay | 0.0059 ± 0.0011 µM | |
| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Cytosolic Phospholipase A2 | Arachidonic Acid Release Assay | 8 µM |
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
Objective: To evaluate the inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase.
Methodology:
-
Enzyme and Substrates: Recombinant HIV-1 integrase is purified. A 5'-end-labeled oligonucleotide substrate mimicking the viral DNA end is used.
-
Reaction Mixture: The assay is typically performed in a buffer containing MnCl2 or MgCl2, DTT, and DMSO.
-
Incubation: The test compound is pre-incubated with the integrase enzyme.
-
Reaction Initiation: The labeled oligonucleotide substrate is added to initiate the strand transfer reaction.
-
Quenching: The reaction is stopped after a defined time by adding a quenching solution (e.g., EDTA, formamide).
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging.
-
Data Analysis: The intensity of the bands corresponding to the strand transfer product is quantified to determine the IC50 value of the inhibitor.
IDO1/TDO Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of compounds against human IDO1 and TDO enzymes.
Methodology:
-
Enzyme Source: Recombinant human IDO1 and TDO are used.
-
Reaction Buffer: The assay is conducted in a phosphate buffer containing L-tryptophan (substrate), methylene blue, and ascorbic acid.
-
Incubation: The test compound is incubated with the enzyme in the reaction buffer.
-
Reaction Initiation and Progression: The reaction is initiated by the addition of the enzyme and allowed to proceed at 37°C.
-
Termination and Detection: The reaction is terminated by adding trichloroacetic acid. The mixture is then heated to convert N-formylkynurenine to kynurenine. The absorbance of kynurenine is measured at 480 nm after the addition of Ehrlich's reagent.
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of indole-2-carboxylic acid derivatives are a result of their interaction with various signaling pathways.
Caption: Mechanism of HIV-1 Integrase Inhibition.
Caption: IDO1/TDO Inhibition and Immune Response.
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from enzyme inhibition to receptor modulation, underscore its significance in drug discovery. While direct biological data for this compound remains to be elucidated, the compelling activities of its analogs strongly warrant its further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound and its close derivatives to fully explore their therapeutic potential. In silico modeling and screening, followed by in vitro and in vivo testing, will be crucial in identifying lead candidates for various disease indications.
References
- 1. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (2R)-2-amino-3-(1H-indol-1-ium-3-yl)propanoic acid | C11H13N2O2+ | CID 22525024 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multifaceted Therapeutic Potential of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among the vast array of indole-containing compounds, derivatives of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and related indole-2-carboxylic acids have emerged as a versatile class of molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, functions, and therapeutic applications of these derivatives, with a focus on their roles as enzyme inhibitors and receptor modulators.
Core Chemical Structure and Synthesis
The foundational molecule, this compound, possesses a central indole ring system substituted at the 2- and 3-positions with carboxylic acid and carboxyethyl groups, respectively. This arrangement of functional groups provides a template for a variety of chemical modifications to modulate the molecule's pharmacokinetic and pharmacodynamic properties.
A general synthetic scheme for indole-2-carboxylic acid derivatives often starts with simpler indole precursors, such as indole-2-carboxylates, which can be synthesized from starting materials like nitrotoluene and diethyl oxalate. Subsequent functionalization at the 3-position can be achieved through various organic reactions, including Friedel-Crafts acylation or alkylation, to introduce the desired side chains.
Therapeutic Functions and Mechanisms of Action
Derivatives of this compound and its analogs have been shown to target a diverse range of proteins implicated in various disease states. The following sections detail their key functions, supported by quantitative data where available.
Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)
A significant finding is the activity of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase). FBPase is a key regulatory enzyme in the gluconeogenesis pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. MDL-29951 binds to the AMP regulatory site of the enzyme, representing a novel approach to FBPase inhibition and serving as a lead compound for further drug design.
Caption: Allosteric inhibition of FBPase by an indole derivative.
Experimental Protocol: Fructose-1,6-bisphosphatase Inhibition Assay
A typical assay to determine the inhibitory activity of compounds against FBPase involves the following steps:
-
Enzyme and Substrate Preparation: Purified FBPase is prepared in a suitable buffer. The substrate, fructose-1,6-bisphosphate, is also prepared in an assay buffer.
-
Inhibitor Preparation: The test compound, such as MDL-29951, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Reaction: The FBPase enzyme is pre-incubated with the test compound for a specific period. The reaction is initiated by adding the substrate, fructose-1,6-bisphosphate.
-
Detection of Product Formation: The activity of FBPase is determined by measuring the rate of inorganic phosphate (Pi) production. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.
-
Data Analysis: The rate of reaction at different inhibitor concentrations is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Dual Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)
Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. These enzymes catalyze the first and rate-limiting step in tryptophan metabolism along the kynurenine pathway. In the context of cancer, upregulation of IDO1 and TDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Dual inhibition of these enzymes is a promising strategy for cancer immunotherapy.
Caption: Inhibition of the tryptophan metabolism pathway.
| Compound | Target | IC50 (µM) | Reference |
| 9o-1 | IDO1 | 1.17 | |
| TDO | 1.55 | ||
| 9p-O (para-benzoquinone derivative) | IDO1 & TDO | Double-digit nanomolar |
Experimental Protocol: IDO1/TDO Inhibition Assay
The inhibitory activity of compounds against IDO1 and TDO can be assessed using a cell-free enzymatic assay:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 and TDO are used. The substrate, L-tryptophan, is prepared in an assay buffer.
-
Inhibitor Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Assay Reaction: The enzyme is pre-incubated with the test compound in the presence of a reducing agent (like ascorbic acid) and methylene blue (for IDO1). The reaction is initiated by adding L-tryptophan.
-
Detection of Kynurenine: The reaction is stopped, and the amount of kynurenine produced is quantified. This is typically done by adding a reagent that reacts with kynurenine to form a colored product, which can be measured by absorbance at a specific wavelength.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Selective Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)
Certain 3-substituted-1H-indole-2-carboxylic acid derivatives have been identified as highly potent and selective antagonists of the CysLT1 receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis by binding to CysLT1 receptors. Antagonizing this receptor can alleviate bronchoconstriction and inflammation.
Caption: Antagonism of the CysLT1 signaling pathway.
| Compound | Target | IC50 (µM) | Reference |
| 1 | CysLT1 | 0.66 ± 0.19 | |
| 17k | CysLT1 | 0.0059 ± 0.0011 | |
| CysLT2 | 15 ± 4 |
Experimental Protocol: CysLT1 Receptor Antagonist Assay
A common method to evaluate CysLT1 receptor antagonists is a calcium mobilization assay in cells expressing the receptor:
-
Cell Culture: A cell line stably expressing the human CysLT1 receptor is used.
-
Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: The cells are incubated with various concentrations of the test antagonist.
-
Agonist Stimulation: The cells are then stimulated with a known CysLT1 agonist, such as LTD4.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. An antagonist will inhibit the agonist-induced calcium influx.
-
Data Analysis: The inhibitory effect of the compound is quantified, and the IC50 value is calculated.
Inhibition of HIV-1 Integrase
Indole-2-carboxylic acid derivatives have been discovered as novel inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for viral propagation. Inhibitors of this enzyme, particularly strand transfer inhibitors (INSTIs), are an important class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been shown to chelate the two Mg2+ ions within the active site of the integrase.
Caption: Inhibition of HIV-1 integrase by indole derivatives.
| Compound | Target | IC50 (µM) | Reference |
| 20a | HIV-1 Integrase | 0.13 | |
| 17b | HIV-1 Integrase | 0.39 | |
| 20b | HIV-1 Integrase | 0.64 |
Experimental Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay
The inhibitory activity against the strand transfer step of HIV-1 integrase can be measured using a biochemical assay:
-
Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (often a labeled oligonucleotide), and a target DNA substrate are required.
-
Inhibitor Preparation: Test compounds are dissolved in DMSO and serially diluted.
-
Assay Reaction: The integrase enzyme is pre-incubated with the test compound. The donor and target DNA substrates are then added to initiate the strand transfer reaction.
-
Detection of Integration: The amount of strand transfer product is quantified. This can be done using various methods, such as gel electrophoresis and autoradiography if the donor DNA is radiolabeled, or through a fluorescence-based method.
-
Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC50) is determined.
Other Notable Functions
-
NMDA Receptor Antagonism: 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) also acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in excitatory synaptic transmission, and its modulation has therapeutic implications for various neurological and psychiatric disorders.
-
Cytosolic Phospholipase A2 (cPLA2) Inhibition: 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives have been shown to inhibit cytosolic phospholipase A2. This enzyme is responsible for the release of arachidonic acid from cell membranes, the precursor for the synthesis of pro-inflammatory eicosanoids.
Structure-Activity Relationships (SAR)
The extensive research on indole-2-carboxylic acid derivatives has provided valuable insights into their structure-activity relationships. For instance, in the case of CysLT1 antagonists, the presence of an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and the indole-2-carboxylic acid moiety are essential for activity. For HIV-1 integrase inhibitors, substitutions at the C3 and C6 positions of the indole ring have been shown to significantly enhance inhibitory potency.
Caption: General workflow for the discovery of indole-based therapeutics.
Conclusion
Derivatives of this compound and related indole-2-carboxylic acids represent a highly versatile and promising class of compounds for drug discovery. Their ability to interact with a diverse range of biological targets, including enzymes and receptors, underscores their therapeutic potential in multiple disease areas such as metabolic disorders, cancer, inflammatory diseases, and infectious diseases. The continued exploration of this chemical scaffold, through further synthesis and biological evaluation, is likely to yield novel and effective therapeutic agents.
A Technical Guide to the Spectroscopic Profile of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. These predictions are derived from experimental data of indole-2-carboxylic acid and principles of organic spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted in DMSO-d₆. The signals for the indole core are based on experimental data for indole-2-carboxylic acid, while the signals for the 3-(2-carboxyethyl) substituent are predicted based on standard chemical shift values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13.0 | br s | 2H | 2 x -COOH | Carboxylic acid protons, likely broad. |
| ~11.8 | s | 1H | N-H | Indole N-H proton.[1] |
| ~7.7 | d | 1H | H-4 | Aromatic proton. |
| ~7.5 | d | 1H | H-7 | Aromatic proton.[1] |
| ~7.3 | t | 1H | H-6 | Aromatic proton. |
| ~7.1 | t | 1H | H-5 | Aromatic proton.[1] |
| ~3.2 | t | 2H | -CH₂- (α to indole) | Methylene protons adjacent to the indole ring. |
| ~2.7 | t | 2H | -CH₂- (β to indole) | Methylene protons adjacent to the carboxylic acid. |
Table 2: Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in DMSO-d₆ is based on data for indole-2-carboxylic acid, with additional predicted peaks for the substituent.
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Notes |
| ~174.0 | C | -COOH (ethyl chain) | Carboxylic acid carbonyl. |
| ~163.3 | C | -COOH (indole C2) | Carboxylic acid carbonyl at C2.[2] |
| ~137.7 | C | C-7a | Indole ring junction carbon.[2] |
| ~128.9 | C | C-3a | Indole ring junction carbon.[2] |
| ~127.3 | C | C-2 | Carbon bearing the carboxylic acid.[2] |
| ~124.7 | CH | C-6 | Aromatic methine.[2] |
| ~122.4 | CH | C-4 | Aromatic methine.[2] |
| ~120.4 | CH | C-5 | Aromatic methine.[2] |
| ~115.0 | C | C-3 | Carbon bearing the ethyl-carboxy chain. |
| ~112.9 | CH | C-7 | Aromatic methine.[2] |
| ~34.0 | CH₂ | -CH₂- (β to indole) | Methylene carbon. |
| ~25.0 | CH₂ | -CH₂- (α to indole) | Methylene carbon. |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Formula | C₁₂H₁₁NO₄ | |
| Molecular Weight | 233.22 g/mol | |
| Predicted (M-H)⁻ | 232.06 m/z | For negative ion mode ESI-MS. |
| Predicted [M+H]⁺ | 234.07 m/z | For positive ion mode ESI-MS. |
| Key Fragmentation | Loss of H₂O (18 Da) | Common for carboxylic acids. |
| Loss of COOH (45 Da) | Decarboxylation. | |
| Loss of CH₂COOH (59 Da) | Fragmentation of the side chain. | |
| Loss of C₂H₄COOH (73 Da) | Cleavage of the entire side chain. |
Table 4: Predicted Infrared (IR) Spectral Data
The IR spectrum is predicted for a solid sample (e.g., KBr pellet).
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3400-3300 | Medium, Sharp | N-H stretch | Indole N-H |
| 3300-2500 | Strong, Broad | O-H stretch | Carboxylic Acid O-H |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (dimer) |
| ~1680 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (at C2) |
| 1600-1450 | Medium | C=C stretch | Aromatic Ring |
| 1320-1210 | Medium | C-O stretch | Carboxylic Acid C-O |
| ~750 | Strong | C-H bend | ortho-disubstituted benzene |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like indole derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[3][4]
-
To ensure a clear solution, filter the sample through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
The final sample height in the tube should be around 4-5 cm.[4]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[5]
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
2.2 Mass Spectrometry (MS)
This protocol is for obtaining mass spectra using Electrospray Ionization (ESI).
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[6]
-
From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with ESI, typically a mixture of methanol or acetonitrile and water.[6]
-
If any solid particles are present, the solution must be filtered to prevent clogging the instrument.[6]
-
Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.[6]
-
-
Data Acquisition:
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
If further structural information is needed, perform tandem MS (MS/MS) experiments to induce fragmentation and analyze the resulting daughter ions.
-
2.3 Infrared (IR) Spectroscopy
This protocol describes the analysis of a solid sample using the thin solid film or KBr pellet method.
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[7]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[7]
-
-
Sample Preparation (KBr Pellet Method):
-
Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.
-
Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder or a blank salt plate/KBr pellet.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel indole derivative.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. orgchemboulder.com [orgchemboulder.com]
Homologs of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid: A Technical Guide
This technical guide provides an in-depth overview of the known homologs of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, targeting researchers, scientists, and professionals in drug development. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents.
Introduction to Indole-2-Carboxylic Acid Derivatives
Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities. The core structure, consisting of a bicyclic indole ring with a carboxylic acid group at position 2, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Modifications at various positions of the indole ring, particularly at the N1, C3, C5, and C6 positions, have led to the discovery of potent inhibitors of various enzymes and receptor antagonists. This guide focuses on homologs of this compound, exploring their therapeutic potential in different disease areas.
Homologs as HIV-1 Integrase Strand Transfer Inhibitors
A series of indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][2][3] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating with two Mg²⁺ ions within the active site of the enzyme.[1][2][3]
Structure-Activity Relationship
The inhibitory activity of these derivatives is significantly influenced by the substituents on the indole core. Key findings from structure-activity relationship (SAR) studies include:
-
C3 Position: Introduction of a long-chain substituent at the C3 position can enhance the interaction with a hydrophobic cavity near the active site of the integrase, thereby improving inhibitory activity.[2] For instance, derivatives with 2-methoxyphenyl or 3-methoxyphenyl groups at C3 showed a 3-fold improvement in activity compared to the parent compound.[1]
-
C6 Position: The introduction of a halogenated benzene ring at the C6 position can lead to effective π-π stacking interactions with the viral DNA, contributing to the inhibitory effect.[1][3]
Quantitative Data
The following table summarizes the inhibitory activity of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | C3-Substituent | C6-Substituent | IC₅₀ (µM) |
| 1 | H | H | >30 |
| 4a | 2-methoxyphenylamino | H | 10.06 |
| 4b | 3-methoxyphenylamino | H | 10.99 |
| 4d | 4-fluorophenylamino | H | 15.70 |
| 4e | 2-fluorophenylamino | H | 13.56 |
| 17a | H | Halogenated benzene | 3.11 |
| 20a | (((2-fluorobenzyl)oxy)methyl) | 6-((3-fluoro-4-methoxyphenyl)amino) | 0.13 |
Table 1: Inhibitory activity (IC₅₀) of indole-2-carboxylic acid derivatives against HIV-1 integrase. Data sourced from[1][2].
Experimental Protocols
General Synthesis of Ethyl 3-substituted-amino-1H-indole-2-carboxylates (4a-f): [1]
-
Ethyl 3-bromo-1H-indole-2-carboxylate (3) is synthesized by dissolving 3-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid and stirring at 80°C for 2 hours.
-
A mixture of ethyl 3-bromo-1H-indole-2-carboxylate, the corresponding substituted aniline, Pd₂(dba)₃, Ruphos, and Cs₂CO₃ in 1,4-dioxane is heated at 100°C under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
HIV-1 Integrase Inhibition Assay: [2]
The inhibitory activity of the compounds on the strand transfer reaction of HIV-1 integrase is determined using a multi-well plate assay. The assay measures the integration of a donor DNA substrate into a target DNA substrate. The reaction mixture contains purified recombinant HIV-1 integrase, the donor and target DNA substrates, and the test compound at varying concentrations. The amount of integrated product is quantified, and the IC₅₀ value is calculated.
Signaling Pathway
Homologs as IDO1/TDO Dual Inhibitors
Certain 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4] These enzymes are involved in tryptophan metabolism and are considered potential targets for cancer immunotherapy.[4]
Quantitative Data
The following table presents the inhibitory activities of selected dual IDO1/TDO inhibitors.
| Compound | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
| 9o-1 | 1.17 | 1.55 |
| 9p-O | 0.0XX (double digit nM) | 0.0XX (double digit nM) |
Table 2: Inhibitory activity (IC₅₀) of 6-acetamido-indole-2-carboxylic acid derivatives against IDO1 and TDO. Data sourced from[4]. Note: Exact nanomolar values for 9p-O were not provided in the abstract.
Experimental Protocols
IDO1 and TDO Enzyme Inhibition Assays: [4]
The inhibitory activities of the synthesized compounds against IDO1 and TDO are evaluated using enzymatic assays. The assays measure the conversion of tryptophan to N-formylkynurenine. The reaction mixture contains the respective enzyme (IDO1 or TDO), tryptophan, and the test compound at various concentrations. The formation of N-formylkynurenine is monitored spectrophotometrically. IC₅₀ values are then calculated from the dose-response curves.
Signaling Pathway
Homologs as CysLT1 Selective Antagonists
A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered as highly potent and selective antagonists of the cysteinyl-leukotriene 1 (CysLT₁) receptor.[5] CysLTs are inflammatory mediators involved in asthma and allergic rhinitis.[5]
Structure-Activity Relationship
The SAR studies revealed that the following structural features are crucial for potent CysLT₁ antagonist activity:
-
An (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group.
-
An indole-2-carboxylic acid moiety.
-
An α, β-unsaturated amide moiety at position 3 of the indole ring.
Quantitative Data
The table below shows the CysLT₁ and CysLT₂ receptor antagonist activities of a key compound.
| Compound | CysLT₁ IC₅₀ (µM) | CysLT₂ IC₅₀ (µM) |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 |
Table 3: Antagonist activity (IC₅₀) of compound 17k against CysLT₁ and CysLT₂ receptors. Data sourced from[5].
Experimental Protocols
General Synthesis of 3-Substituted 1H-indole-2-carboxylic Acid Derivatives: [5]
-
Ethyl-4,6-dichloro-1H-indole-2-carboxylate is prepared from 3,5-dichloroaniline via a Japp–Klingemann condensation followed by a Fischer indole ring closure.
-
Vilsmeier–Haack formylation of the indole-2-carboxylate yields the corresponding aldehyde.
-
Subsequent ester hydrolysis affords the carboxylic acid, which is then esterified.
-
The final derivatives are obtained through a series of reactions including Doebner–Knoevenagel condensation and amide coupling.
Calcium Mobilization Assay: [5]
The antagonist activity of the compounds on the CysLT₁ and CysLT₂ receptors is determined by measuring their ability to inhibit the increase in intracellular calcium concentration induced by the natural ligand, LTD₄. Cells expressing either CysLT₁ or CysLT₂ receptors are pre-incubated with the test compounds at various concentrations, followed by stimulation with LTD₄. The change in intracellular calcium levels is measured using a fluorescent calcium indicator. IC₅₀ values are calculated from the concentration-response curves.
Signaling Pathway
Other Homologs and Their Activities
Research has also explored other homologs of this compound with different biological activities:
-
Antioxidant Potentials: N-substituted derivatives and indole-2-carboxamides have been synthesized and screened for their antioxidant activity.[6]
-
Anticancer Activity: Dinuclear copper(II) complexes with indole-2-carboxylic acid as a ligand have shown in vitro DNA-binding, antioxidant, and anticancer properties.[7]
-
Cannabinoid CB1 Receptor Allosteric Modulators: Indole-2-carboxamides bearing photoactivatable functionalities have been developed as novel allosteric modulators for the cannabinoid CB1 receptor.[8]
-
NMDA Receptor Complex Affinity: 3-(Carboxymethyl)-1H-indole-2-carboxylic acid has demonstrated affinity for the glycine site on the NMDA receptor complex.
Conclusion
The indole-2-carboxylic acid scaffold, particularly with modifications at the C3 position, has proven to be a fruitful starting point for the development of a diverse range of biologically active compounds. The homologs of this compound discussed in this guide highlight the therapeutic potential of this chemical class in areas such as HIV, cancer, and inflammatory diseases. Further research and optimization of these lead compounds could result in the development of novel and effective drugs.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
- 7. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes | MDPI [mdpi.com]
- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid and Its Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives substituted at the 3-position have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its analogs, exploring their synthesis, biological targets, and therapeutic potential. While literature on the parent compound is sparse, its derivatives have emerged as potent modulators of key cellular signaling pathways, highlighting the importance of this chemical motif in drug discovery.
Synthesis of the Indole-2-Carboxylic Acid Scaffold
The synthesis of 3-substituted indole-2-carboxylic acid derivatives typically begins with the construction of the core indole ring system. A common and versatile method is the Fischer indole synthesis.
General Experimental Protocol: Fischer Indole Synthesis
A generalized procedure for synthesizing the indole-2-carboxylate core, a precursor to the target molecules, is the Reissert indole synthesis. A typical protocol is as follows:
-
Condensation: Diethyl oxalate is condensed with a substituted o-nitrotoluene in the presence of a strong base, such as sodium ethoxide, to form an ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The resulting pyruvate derivative is then subjected to reductive cyclization. This is often achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2) in a suitable solvent like ethanol or acetic acid. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole-2-carboxylate ester.
-
Hydrolysis: The ester is subsequently hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide, followed by acidification.
Further modifications at the 3-position can be achieved through various organic reactions, such as the Vilsmeier-Haack reaction to introduce a formyl group, which can then be extended to the desired carboxyethyl chain.
Biological Activity and Therapeutic Targets
Derivatives of this compound have been identified as potent modulators of several important biological targets, including fructose-1,6-bisphosphatase and the G protein-coupled receptor 17 (GPR17).
Allosteric Inhibition of Fructose-1,6-bisphosphatase
A notable derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase.[1] This enzyme is a key regulator of gluconeogenesis, and its inhibition is a potential therapeutic strategy for type 2 diabetes. MDL-29951 binds to the AMP regulatory site of the enzyme, demonstrating a novel mechanism of inhibition.[1]
Agonism of the Orphan G Protein-Coupled Receptor GPR17
The same compound, MDL-29951, was also identified as a moderately potent agonist of the orphan G protein-coupled receptor GPR17.[2] GPR17 is implicated in inflammatory diseases, making it an attractive drug target.[2] Structure-activity relationship (SAR) studies on a series of 3-(2-carboxyethyl)indole-2-carboxylic acid derivatives have revealed key structural requirements for potent GPR17 agonism.
Quantitative Data on GPR17 Agonists
The following table summarizes the in vitro potency of various this compound derivatives as GPR17 agonists.[2]
| Compound ID | Substituents | EC50 (nM) | Agonist Type |
| MDL29,951 (1) | 4,6-dichloro | Moderately Potent | Agonist |
| 26 (PSB-1737) | 6-phenoxy | 270 | Agonist |
| 33 (PSB-18422) | 4-fluoro-6-bromo | 27.9 | Agonist |
| 35 (PSB-18484) | 4-fluoro-6-iodo | 32.1 | Agonist |
| 39 (PSB-17183) | 6-hexyloxy | 115 | Partial Agonist |
| 43 (PSB-1767) | 4-chloro-6-hexyloxy | 67.0 | Agonist |
Experimental Protocols for Biological Assays
GPR17 Agonist Activity Assay
The agonist activity of the compounds at the GPR17 receptor is typically determined using a cell-based assay that measures a downstream signaling event, such as changes in intracellular calcium concentration or cyclic AMP (cAMP) levels. A general protocol is as follows:
-
Cell Culture: A stable cell line expressing the human GPR17 receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.
-
Assay Preparation: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or treated with compounds in the presence of a phosphodiesterase inhibitor for cAMP measurement.
-
Signal Detection: The test compounds are added at various concentrations, and the resulting change in fluorescence (for calcium) or luminescence/fluorescence (for cAMP, using assays like HTRF or LANCE) is measured using a plate reader.
-
Data Analysis: The data is normalized to the response of a known agonist and vehicle control. The EC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
GPR17 Signaling Pathway
GPR17 is a dual-coupling receptor, capable of signaling through both Gi/o and Gq/11 pathways. Upon agonist binding, the receptor activates these G proteins, leading to downstream cellular responses. The Gi/o pathway activation results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. The Gq/11 pathway activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.
Experimental Workflow for GPR17 Agonist Screening
The process of identifying and characterizing novel GPR17 agonists from a library of indole-2-carboxylic acid derivatives can be streamlined into a logical workflow.
References
Unveiling 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid: A Journey from Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and key experimental data related to 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its significant derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29951). This document consolidates available scientific literature to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the exploration of indole derivatives as modulators of critical biological pathways. While the initial synthesis of the parent compound is not extensively documented in readily available literature, its dichlorinated analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29951) , emerged in the early 1990s as a compound of significant interest.
A pivotal 1992 publication by Baron et al. in the Journal of Pharmacology and Experimental Therapeutics first described MDL29951 as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine binding site.[1] This discovery marked a significant step in the development of novel neuroprotective agents, as overactivation of NMDA receptors is implicated in various neurological disorders.
Further research unveiled the multifaceted nature of MDL29951. In 2003, Wright et al. reported in Bioorganic & Medicinal Chemistry Letters that MDL29951 also acts as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis.[2] This finding suggested its potential therapeutic application in metabolic diseases.
More recently, the scientific community has identified MDL29951 as an agonist for the orphan G protein-coupled receptor 17 (GPR17). This has opened new avenues for research into its potential role in inflammatory diseases and other conditions where GPR17 is implicated.
The parent compound, this compound (CAS 31529-28-9), serves as the core scaffold for these biologically active derivatives. Its synthesis, while not detailed in the initial discovery papers of its analogs, is crucial for the development of new therapeutic agents based on this chemical framework.
Physicochemical and Biological Data
Quantitative data for 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29951) is summarized below.
| Property | Value | Reference |
| CAS Number | 130798-51-5 | N/A |
| Molecular Formula | C₁₂H₉Cl₂NO₄ | N/A |
| Molecular Weight | 302.11 g/mol | N/A |
| NMDA Receptor Affinity (Ki) | 0.14 µM ([³H]glycine binding) | [1] |
| Fructose-1,6-bisphosphatase Inhibition (IC₅₀) | 2.5 µM (human) | [2] |
Key Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of the parent compound, this compound, is not explicitly available in the reviewed literature, the general synthesis of the indole-2-carboxylic acid scaffold often involves the Japp-Klingemann reaction followed by a Fischer indole synthesis .
General Synthesis of Indole-2-Carboxylic Acid Esters (Illustrative)
The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and diazonium salts. These hydrazones can then be cyclized to form indoles via the Fischer indole synthesis.
Step 1: Japp-Klingemann Reaction
A substituted aniline is diazotized and coupled with a β-keto ester, such as ethyl 2-methylacetoacetate. This reaction typically proceeds via an azo intermediate which then undergoes rearrangement and cleavage to yield a hydrazone.
Step 2: Fischer Indole Synthesis
The resulting hydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) and heated to induce cyclization, forming the indole ring.
Note: The introduction of the 3-(2-carboxyethyl) substituent would require the use of a specifically functionalized β-keto ester or subsequent modification of the indole-3-position.
Signaling Pathways and Experimental Workflows
The biological activities of MDL29951 involve modulation of distinct signaling pathways.
NMDA Receptor Antagonism
MDL29951 acts as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. This prevents the channel opening and subsequent calcium influx, which is a key event in excitotoxicity.
Caption: Antagonistic action of MDL29951 at the NMDA receptor.
GPR17 Agonism
As an agonist of GPR17, MDL29951 can initiate downstream signaling cascades, which may vary depending on the cell type and G-protein coupling.
Caption: Agonistic action of MDL29951 at the GPR17 receptor.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of indole-2-carboxylic acid derivatives, which would be adapted for the specific synthesis of this compound.
Caption: Generalized synthetic workflow for indole-2-carboxylic acids.
Future Directions
The diverse biological activities of this compound and its derivatives, particularly MDL29951, present exciting opportunities for future research. Further investigation into the specific synthesis of the parent compound and the elucidation of its complete pharmacological profile are warranted. The development of more selective GPR17 agonists based on this scaffold could lead to novel therapeutics for a range of diseases. Moreover, a deeper understanding of the structure-activity relationships within this class of molecules will be crucial for the design of next-generation modulators of the NMDA receptor and other relevant biological targets.
References
Methodological & Application
Application Notes and Protocols for 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid in enzyme inhibition assays. The indole-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including enzyme inhibition. While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural analogs have shown inhibitory activity against various enzymes. Notably, a closely related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase.[1][2] This suggests that this compound may also target metabolic enzymes. This document offers detailed protocols for both biochemical and cell-based assays to screen and characterize the inhibitory potential of this compound against target enzymes, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound belongs to the indole carboxylic acid class of compounds. The indole ring is a privileged structure in medicinal chemistry due to its ability to mimic the side chain of the amino acid tryptophan, allowing it to interact with a wide range of biological targets. Derivatives of indole-2-carboxylic acid have been reported to inhibit a variety of enzymes, including HIV-1 integrase, and exhibit antiproliferative and antimicrobial properties.
Compound Profile:
| Parameter | Information |
| IUPAC Name | This compound |
| Synonyms | Indole-2-carboxylic acid, 3-(2-carboxyethyl)- |
| CAS Number | 31529-28-9 |
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| Structure | ![]() |
Potential Enzyme Targets and Signaling Pathways
Based on the activity of its dichloro-analog, a primary hypothetical target for this compound is fructose-1,6-bisphosphatase (FBPase) , a key regulatory enzyme in gluconeogenesis.[1][2] Inhibition of FBPase is a therapeutic strategy for type 2 diabetes. The inhibitory mechanism of the analog is allosteric, binding to the AMP regulatory site.
Another potential area of investigation is the kynurenine pathway , due to the structural similarity of the compound to kynurenine. Specifically, kynurenine-3-monooxygenase (KMO) , a critical enzyme in this pathway, is a potential target. Inhibition of KMO is being explored for the treatment of neurodegenerative diseases.
Signaling Pathway Diagram: Gluconeogenesis and FBPase Inhibition
Caption: Hypothetical inhibition of FBPase in the gluconeogenesis pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for screening this compound against a specific enzyme target.
Biochemical Enzyme Inhibition Assay
This protocol describes a typical in vitro assay to determine the direct inhibitory effect of the compound on a purified enzyme.
Materials:
-
Purified target enzyme (e.g., FBPase)
-
Substrate for the enzyme (e.g., Fructose-1,6-bisphosphate)
-
This compound
-
Assay buffer (specific to the enzyme)
-
Detection reagents (e.g., for measuring product formation or substrate depletion)
-
96-well microplate
-
Microplate reader
Protocol Workflow Diagram:
Caption: General workflow for a biochemical enzyme inhibition assay.
Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve the purified enzyme in the appropriate assay buffer to the desired concentration.
-
Dissolve the substrate in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the serially diluted inhibitor to the respective wells. Include a positive control (a known inhibitor, if available) and a negative control (vehicle, e.g., DMSO).
-
Add the enzyme solution to all wells except for the blank (which contains only buffer and substrate).
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate for a predetermined time at the optimal temperature. The reaction time should be within the linear range of the assay.
-
-
Detection:
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Measure the absorbance, fluorescence, or luminescence using a microplate reader, depending on the detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Cell-Based Enzyme Inhibition Assay
This protocol is for assessing the inhibitory activity of the compound in a cellular context.
Materials:
-
A suitable cell line that expresses the target enzyme.
-
Cell culture medium and supplements.
-
This compound.
-
Reagents for cell lysis and protein quantification.
-
Reagents for the specific enzyme activity assay.
-
96-well cell culture plates.
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo).
Protocol Workflow Diagram:
Caption: General workflow for a cell-based enzyme inhibition assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in the appropriate medium.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells with the inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and Enzyme Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration in the cell lysates.
-
Perform the enzyme activity assay on the lysates, normalizing the activity to the protein concentration.
-
-
Cell Viability Assay:
-
In a parallel plate, perform a cell viability assay to assess the cytotoxicity of the compound at the tested concentrations.
-
-
Data Analysis:
-
Normalize the enzyme activity to cell viability to distinguish direct enzyme inhibition from effects due to cytotoxicity.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Inhibitory Activity of this compound
| Enzyme Target | Assay Type | Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Fructose-1,6-bisphosphatase | Biochemical | This compound | [Insert experimental value] | [Insert experimental value] | [e.g., Allosteric] |
| Fructose-1,6-bisphosphatase | Cell-based | This compound | [Insert experimental value] | - | - |
| Kynurenine-3-monooxygenase | Biochemical | This compound | [Insert experimental value] | [Insert experimental value] | [e.g., Competitive] |
| Kynurenine-3-monooxygenase | Cell-based | This compound | [Insert experimental value] | - | - |
| Positive Control | Biochemical | [e.g., Known FBPase inhibitor] | [Insert experimental value] | [Insert experimental value] | [e.g., Allosteric] |
Conclusion
This compound is a promising compound for screening in enzyme inhibition assays, particularly against metabolic enzymes like fructose-1,6-bisphosphatase. The protocols and guidelines presented here provide a framework for researchers to investigate its inhibitory potential and elucidate its mechanism of action. Further studies are warranted to identify its specific cellular targets and to explore its therapeutic potential.
References
Application Notes and Protocols for the Quantification of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is an indole derivative of interest in various fields of biomedical research, potentially serving as a biomarker or a metabolite in specific biochemical pathways. Accurate and precise quantification of this dicarboxylic acid in biological matrices is crucial for understanding its physiological and pathological roles. While specific, validated analytical methods for this compound are not widely published, methods for structurally similar indole-carboxylic acids and other dicarboxylic acids can be adapted.
This document provides a detailed application note and proposed protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a technique well-suited for the analysis of organic acids in complex biological samples.[1][2][3] The protocols outlined below are based on established methodologies for similar analytes and provide a robust starting point for method development and validation.
Principle of the Method
The proposed primary analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is essential for distinguishing the target analyte from a complex biological matrix.[1][4] The workflow involves sample preparation to extract the analyte, chromatographic separation using a reversed-phase HPLC column, and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[1]
Proposed Signaling Pathway Context
Indole derivatives are often metabolites of tryptophan and can play significant roles in gut microbiota signaling and host-microbe interactions. While the specific pathway for this compound is not definitively established in the provided literature, a hypothetical pathway can be conceptualized for research purposes.
Caption: Hypothetical Tryptophan Metabolism Pathway.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: LC-MS/MS Experimental Workflow.
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid)[1]
-
Ammonium formate
-
Human plasma/urine (for matrix-matched standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation
-
A High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation Protocol (for Plasma)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional but recommended for cleaner samples) Perform Solid Phase Extraction (SPE) using a suitable cartridge.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Protocol
Liquid Chromatography Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water (or 5 mM Ammonium Formate)[5] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL[1] |
| Gradient Elution | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry Conditions (Hypothetical)
The following parameters would need to be optimized by infusing the analytical standard.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be determined) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen at 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by direct infusion of the standard. A hypothetical example is provided below. |
Hypothetical MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 234.07 (M+H)+ or 232.06 (M-H)- | To be determined | 100 | To be determined | To be determined |
| Internal Standard (e.g., d4) | 238.09 (M+H)+ or 236.08 (M-H)- | To be determined | 100 | To be determined | To be determined |
Data Presentation and Method Validation
A rigorous method validation should be performed according to regulatory guidelines. The following tables summarize the expected quantitative data from such a validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 20 | < 20 | ± 20 |
| Low QC | 3 | < 15 | < 15 | ± 15 |
| Mid QC | 50 | < 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 80 | 85 - 115 |
| High QC | 800 | > 80 | 85 - 115 |
Conclusion
This document provides a comprehensive, albeit proposed, framework for the development and validation of an analytical method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and LC-MS/MS analysis are based on established methods for similar compounds and offer a strong starting point for researchers. The successful implementation of this method will enable accurate and reliable quantification, facilitating further research into the role of this compound in health and disease.
References
- 1. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 2. mdpi.com [mdpi.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid as a Ligand in Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its derivatives as ligands for receptor binding studies. The focus is on their activity as agonists for the G protein-coupled receptor 17 (GPR17) and as part of the broader class of indole-2-carboxylates that act as antagonists at the N-methyl-D-aspartate (NMDA) receptor glycine site.
Part 1: this compound Derivatives as GPR17 Agonists
Derivatives of this compound have been identified as potent agonists of the orphan G protein-coupled receptor GPR17, a potential therapeutic target for inflammatory diseases. Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring significantly impact potency and efficacy.
Data Presentation: GPR17 Agonist Activity
The following table summarizes the in vitro potency of various this compound derivatives at the human GPR17 receptor.
| Compound Name/Substituents | Internal ID | Potency (EC50) | Agonist Type |
| 4,6-dichloro | MDL29,951 | Moderately Potent | Agonist |
| 6-phenoxy | PSB-1737 | 270 nM | Agonist |
| 4-fluoro-6-bromo | PSB-18422 | 27.9 nM | Agonist |
| 4-fluoro-6-iodo | PSB-18484 | 32.1 nM | Agonist |
| 4-chloro-6-hexyloxy | PSB-1767 | 67.0 nM | Agonist |
| 6-hexyloxy | PSB-17183 | 115 nM | Partial Agonist |
Data sourced from multiple studies on GPR17 agonists.[1][2]
Experimental Protocol: GPR17 Functional Assay (cAMP Measurement)
This protocol describes a functional assay to determine the agonist activity of test compounds at the GPR17 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels in HEK293 cells transiently expressing the receptor. GPR17 couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Materials:
-
HEK293 cells
-
Human GPR17 expression plasmid
-
Transfection reagent (e.g., FuGENE® HD)
-
Cell culture medium (e.g., DMEM/F12)
-
GloSensor™ cAMP Reagent
-
Forskolin
-
Test compounds (this compound derivatives)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM/F12 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Transfect the cells with the human GPR17 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in white, opaque multi-well plates.
-
-
GloSensor™ cAMP Assay:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent for a recommended period (typically 2 hours) at room temperature, protected from light.
-
-
Compound Treatment and Signal Measurement:
-
Prepare serial dilutions of the test compounds.
-
To measure agonist activity (cAMP inhibition), first stimulate the cells with forskolin (a direct adenylyl cyclase activator) to induce cAMP production.
-
Add the test compounds at various concentrations to the cells.
-
Measure luminescence immediately using a luminometer. Kinetic readings can be taken over a period of 15-30 minutes.
-
-
Data Analysis:
-
The decrease in luminescence in the presence of a test compound (compared to forskolin alone) indicates Gαi activation and thus agonist activity at GPR17.
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations: GPR17 Signaling and Experimental Workflow
Caption: GPR17 Signaling Pathway.
Caption: GPR17 Functional Assay Workflow.
Part 2: Indole-2-carboxylic Acids as NMDA Receptor Antagonists
Indole-2-carboxylic acid and its derivatives are known to act as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] This receptor is a ligand-gated ion channel crucial for synaptic plasticity and neuronal function. Antagonism at the glycine site can modulate NMDA receptor activity.
Data Presentation: NMDA Receptor Glycine Site Antagonist Activity
The following table summarizes the binding affinity of select indole-2-carboxylate derivatives for the glycine binding site of the NMDA receptor.
| Compound Substituents | Binding Affinity (Ki) |
| 6-chloro, 3-(polar, H-bond accepting group) | < 1 µM |
Note: Specific Ki values for a wide range of derivatives require access to specialized databases. The provided data indicates the general affinity of a class of potent antagonists.[5]
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the glycine site of the NMDA receptor using [3H]glycine.
Materials:
-
Rat forebrain membranes
-
[3H]glycine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled glycine)
-
Test compounds (indole-2-carboxylic acid derivatives)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the rat brain membranes, [3H]glycine at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled glycine.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: NMDA Receptor Signaling and Experimental Workflow
Caption: NMDA Receptor Signaling Pathway.
Caption: NMDA Receptor Binding Assay Workflow.
References
- 1. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid Derivatives as GPR17 Agonists in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for a class of compounds based on the 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid scaffold. These molecules have been identified as potent and selective agonists for the orphan G protein-coupled receptor 17 (GPR17)[1][2]. GPR17 is a receptor that is phylogenetically related to both purinergic P2Y receptors and cysteinyl-leukotriene (CysLT) receptors[3]. It is primarily expressed in the central nervous system on oligodendrocyte precursor cells (OPCs) and plays a crucial role as a cell-intrinsic timer of myelination[4][5]. The timely downregulation of GPR17 is necessary for the terminal differentiation of OPCs into mature, myelinating oligodendrocytes[4]. Consequently, aberrant GPR17 activity is implicated in demyelinating diseases such as multiple sclerosis, making it an important therapeutic target[6][7].
The prototypical agonist of this series is MDL29,951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid)[1][6]. Subsequent structure-activity relationship (SAR) studies have yielded a range of potent analogs with varying substitutions on the indole ring, enhancing their potency and selectivity for GPR17[1][2]. These compounds serve as valuable pharmacological tools for investigating GPR17 signaling and its role in cellular processes, particularly in the context of myelination and neuroinflammation.
Data Presentation: Potency of GPR17 Agonists
The following table summarizes the in vitro potency of several key this compound derivatives at the human GPR17 receptor.
| Compound ID | 4-Position Substitution | 6-Position Substitution | EC₅₀ (nM) | Notes | Reference |
| MDL29,951 | -Cl | -Cl | Moderately Potent | Prototypical Agonist | [1] |
| PSB-1737 | -H | -OPh | 270 | Full Agonist | [1][2] |
| PSB-18422 | -F | -Br | 27.9 | Full Agonist | [1][2][8] |
| PSB-18484 | -F | -I | 32.1 | Full Agonist | [1][2] |
| PSB-1767 | -Cl | -O(CH₂)₅CH₃ | 67.0 | Full Agonist | [1][2] |
| PSB-17183 | -H | -O(CH₂)₅CH₃ | 115 | Partial Agonist | [1][2] |
GPR17 Signaling Pathway
GPR17 is known to couple to multiple G protein subtypes, primarily Gαi/o and to a lesser extent, Gαq[5][6]. Agonist binding initiates distinct downstream signaling cascades:
-
Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase (AC). This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC)[9][10]. This pathway is central to the inhibitory effect of GPR17 on oligodendrocyte differentiation[9].
-
Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, resulting in a transient increase in cytosolic Ca²⁺ concentration[11][12].
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR17 - Wikipedia [en.wikipedia.org]
- 4. The oligodendrocyte-specific G-protein coupled receptor GPR17 is a cell-intrinsic timer of myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and signaling of the GPR17 receptor in oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSB-18422 | GPR17 agonist | Probechem Biochemicals [probechem.com]
- 9. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Orphan G Protein-coupled Receptor GPR17 Negatively Regulates Oligodendrocyte Differentiation via Gαi/o and Its Downstream Effector Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Bioactivity of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for the initial bioactivity screening of the novel compound, 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. Given that indole derivatives have shown a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities, this guide outlines detailed protocols for a panel of in vitro assays to investigate these potential properties. The application notes include methodologies for assessing antioxidant capacity, anti-inflammatory potential, and cytotoxic effects on cancer cell lines. Additionally, relevant signaling pathways that may be modulated by this compound are illustrated to provide a mechanistic context for the experimental results.
Introduction
Indole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The unique structure of the indole nucleus allows for various substitutions, leading to a wide array of pharmacological properties. Preliminary research on related compounds suggests potential neuroprotective, antioxidant, and anticancer activities.[2]
The test compound, this compound, is a novel derivative for which the bioactivity has not been extensively characterized. This document outlines a systematic approach to screen for its potential antioxidant, anti-inflammatory, and anticancer properties through a series of established in vitro assays. The provided protocols are designed to be robust and reproducible, allowing for a thorough preliminary assessment of the compound's therapeutic potential.
Experimental Design Workflow
The overall experimental workflow for testing the bioactivity of this compound is depicted below. The process begins with the primary screening of antioxidant, anti-inflammatory, and anticancer activities. Positive hits in these initial assays can then be further investigated through more complex cellular and molecular studies to elucidate the mechanism of action.
References
Application Note: Derivatization of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar, non-volatile molecules such as 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is challenging due to their low volatility and potential for thermal degradation in the GC inlet.[1] This dicarboxylic acid, a tryptophan-related metabolite, contains two carboxylic acid groups and an indole ring system, all of which contribute to its high polarity and poor chromatographic performance.
To overcome these limitations, chemical derivatization is an essential sample preparation step.[1] Derivatization modifies the polar functional groups (carboxyl and indole N-H) to form less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis.[2][3] This application note provides detailed protocols for the two most common derivatization methods: silylation and esterification .
Comparison of Derivatization Methods
The choice between silylation and esterification depends on the specific analytical requirements, including sensitivity, potential for side reactions, and sample matrix.
-
Silylation: This is a widely used technique where active hydrogens in carboxyl (-COOH) and indole N-H groups are replaced by a nonpolar trimethylsilyl (TMS) group.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react with multiple functional groups simultaneously.[3] Silylation is generally fast and produces derivatives with excellent volatility. However, the derivatives can be sensitive to moisture, requiring anhydrous conditions for both the reaction and storage. For indole-containing acids, silylation can produce multiple derivatives (e.g., derivatization of one or both carboxyl groups, and the indole nitrogen), which can complicate analysis. However, with controlled conditions, it's possible to reproducibly form specific derivatives.[4]
-
Esterification: This method specifically converts carboxylic acids into their corresponding esters (e.g., methyl or ethyl esters).[1] Reagents such as Boron Trifluoride (BF₃) in methanol are commonly used. Esterification is robust and produces very stable derivatives. A key advantage is its specificity for carboxyl groups, leaving the indole N-H group intact, which can simplify the resulting chromatogram. The main drawback is that the reaction conditions can be harsher and may require more extensive sample cleanup.
Quantitative Data Summary
The following table summarizes typical performance data for the GC-MS analysis of dicarboxylic acids using silylation and esterification. While specific data for this compound is not available, these values for analogous compounds provide a useful benchmark.
| Derivatization Method | Reagent | Typical Limit of Detection (LOD) | Reproducibility (RSD%) | Key Advantages | Key Disadvantages |
| Silylation | BSTFA | < 2 ng/m³[4] | ≤ 10%[4] | Fast reaction, high volatility, derivatizes multiple functional groups. | Derivatives are moisture-sensitive, can produce multiple products for indoles. |
| Esterification | BF₃/Methanol | ≤ 4 ng/m³ | ≤ 15% | Produces highly stable derivatives, specific to carboxyl groups. | Harsher reaction conditions, may require more cleanup. |
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation using BSTFA
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester derivative. This reaction will likely derivatize both carboxylic acid groups and may also derivatize the indole nitrogen.
Reagents and Materials:
-
This compound standard or dried sample extract.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous Pyridine or Acetonitrile.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen gas supply for evaporation.
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample or standard into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as BSTFA is highly sensitive to water.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly.
-
Silylation: Add 100 µL of BSTFA (with 1% TMCS if necessary) to the vial. A molar excess of the reagent is required to ensure complete derivatization.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70-90°C for 30-60 minutes.[4] The optimal time and temperature may need to be determined empirically.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
Protocol 2: Esterification using BF₃/Methanol
This protocol details the conversion of the dicarboxylic acid to its dimethyl ester derivative. This method is specific to the carboxyl groups.
Reagents and Materials:
-
This compound standard or dried sample extract.
-
14% Boron Trifluoride in Methanol (BF₃/Methanol).
-
Anhydrous Hexane.
-
Saturated Sodium Chloride (NaCl) solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Sample Preparation: Weigh 1-5 mg of the dried sample or standard into a reaction vial.
-
Esterification: Add 200 µL of 14% BF₃/Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Derivatization Reaction Scheme
The following diagram illustrates the silylation of this compound using BSTFA. The reaction targets the two carboxylic acid groups and the indole N-H proton, resulting in a more volatile tris-TMS derivative.
Caption: Silylation of the target analyte with BSTFA.
Experimental Workflow
This diagram outlines the complete workflow from sample receipt to final data analysis for the derivatization and GC-MS measurement.
Caption: General workflow for sample derivatization and GC-MS analysis.
Method Selection Logic
The choice between silylation and esterification is critical. This diagram illustrates the logical considerations for selecting the appropriate method.
Caption: Decision tree for choosing a derivatization method.
References
Application Notes and Protocols: 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is a versatile heterocyclic building block employed in the synthesis of a diverse array of biologically active molecules. Its rigid indole scaffold, coupled with two carboxylic acid functionalities, provides a unique platform for the development of targeted therapeutics. This document outlines the key applications of this building block, providing detailed experimental protocols for the synthesis of the core structure and its derivatives, alongside quantitative data and visualizations of relevant biological pathways.
Synthesis of the Core Building Block
The synthesis of this compound and its derivatives is commonly achieved through a Japp–Klingemann condensation followed by a Fischer indole synthesis. This robust approach allows for the introduction of various substituents on the indole ring, enabling the exploration of structure-activity relationships (SAR).
General Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Application in the Synthesis of GPR17 Agonists
Derivatives of this compound have been identified as potent agonists of the orphan G protein-coupled receptor 17 (GPR17), a potential drug target for inflammatory diseases.
Featured Derivative: 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951)
MDL29,951 is a moderately potent GPR17 agonist that has served as a lead compound for the development of more potent analogs.[1]
Table 1: Potency of this compound Derivatives as GPR17 Agonists
| Compound | Substituents | EC50 (nM)[1] |
| MDL29,951 | 4,6-dichloro | Moderately Potent |
| PSB-1737 | 6-phenoxy | 270 |
| PSB-18422 | 4-fluoro-6-bromo | 27.9 |
| PSB-18484 | 4-fluoro-6-iodo | 32.1 |
| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 |
| PSB-17183 | 6-hexyloxy | 115 (partial agonist) |
Experimental Protocol: Synthesis of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951)[1]
Step 1: Japp–Klingemann Condensation
-
Dissolve 3,5-dichloroaniline in a suitable solvent and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, followed by the addition of concentrated hydrochloric acid to form the diazonium salt.
-
In a separate flask, deprotonate 2-(ethoxycarbonyl)cyclopentanone with a suitable base.
-
Slowly add the cold diazonium salt solution to the deprotonated β-keto ester solution.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).
-
Extract the resulting phenylhydrazone derivative and purify by column chromatography.
Step 2: Fischer Indole (Diaza-Cope) Rearrangement
-
Heat the purified phenylhydrazone derivative in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid).
-
Maintain the temperature until the cyclization is complete.
-
Pour the reaction mixture onto ice and extract the indole ester product.
-
Purify the ester by recrystallization or column chromatography.
Step 3: Hydrolysis
-
Dissolve the indole ester in a suitable solvent mixture (e.g., ethanol/water).
-
Add a base such as sodium hydroxide or lithium hydroxide.
-
Reflux the mixture until the hydrolysis is complete.
-
Acidify the reaction mixture to precipitate the diacid product.
-
Filter, wash, and dry the final product, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid. A robust synthesis has been developed to allow for upscaling of this procedure with a reported yield of 75%.[1]
GPR17 Signaling Pathway
Caption: GPR17 receptor signaling cascade.
Application in the Synthesis of CysLT1 Receptor Antagonists
The indole-2-carboxylic acid scaffold is crucial for the development of novel and selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT1), which are of interest for treating asthma and other inflammatory conditions.
Featured Derivative: 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k)
This compound has been identified as a highly potent and selective CysLT1 antagonist.[2]
Table 2: Activity of Indole-2-carboxylic Acid Derivatives as CysLT Receptor Antagonists [2]
| Compound | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) |
| 17k | 0.0059 ± 0.0011 | 15 ± 4 |
| 1 | 0.66 ± 0.19 | > 25 |
Experimental Protocol: General Synthesis of CysLT1 Antagonists[2]
Step 1: Synthesis of the Indole Aldehyde Intermediate
-
Prepare the appropriately substituted ethyl-1H-indole-2-carboxylate via a Japp–Klingemann condensation followed by a Fischer indole cyclization.
-
Perform a Vilsmeier–Haack formylation on the indole-2-carboxylate to introduce an aldehyde group at the 3-position.
-
Hydrolyze the ester to the corresponding carboxylic acid.
Step 2: Chain Elongation and Amide Coupling
-
React the aldehyde with a suitable phosphonium ylide (e.g., tert-butyl(triphenylphosphoranylidene)acetate) in a Horner–Wadsworth–Emmons or Wittig reaction to form an α,β-unsaturated ester.
-
Selectively deprotect the ester to yield the α,β-unsaturated acid intermediate.
-
Couple the resulting acid with the desired amine (e.g., (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline) using a standard coupling agent like EDCI or DCC.
-
Perform a final hydrolysis step to yield the target CysLT1 antagonist.
CysLT1 Receptor Signaling Pathway
Caption: CysLT1 receptor signaling and its inhibition.
Application in the Synthesis of HIV-1 Integrase Inhibitors
Indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The indole core and the C2 carboxyl group are thought to chelate the two Mg²⁺ ions in the active site of the enzyme.
Table 3: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase
| Compound | IC50 (µM) |
| 20a | 0.13 |
| 3 | > 10 |
| 15 | 2.34 |
| 18 | 1.91 |
| 17a | 3.11 |
| 17b | 2.56 |
| 20b | 0.28 |
Experimental Protocol: General Synthesis of HIV-1 Integrase Inhibitors
Step 1: Preparation of Substituted Indole-2-carboxylate
-
Start with a commercially available or synthesized 6-bromoindole-2-carboxylic acid.
-
Esterify the carboxylic acid group.
Step 2: Functionalization at the 3-position
-
Introduce a formyl group at the 3-position via a Vilsmeier–Haack reaction.
-
Selectively reduce the formyl group to a hydroxymethyl group.
-
Condense the hydroxymethyl group with a substituted benzyl alcohol.
Step 3: Functionalization at the 6-position and Final Hydrolysis
-
Introduce various aryl or heteroaryl groups at the 6-position via a palladium-catalyzed cross-coupling reaction, such as the Buchwald–Hartwig amination.
-
Hydrolyze the ester to the final carboxylic acid product.
HIV-1 Integrase Inhibition Mechanism
Caption: Mechanism of HIV-1 integrase and its inhibition.
References
Application Notes and Protocols for the In Vitro Evaluation of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a guide for the in vitro characterization of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. As this specific molecule is not extensively documented in publicly available literature, the proposed assays are based on the known biological activities of structurally related indole-2-carboxylic acid derivatives. Researchers should optimize these protocols for their specific experimental conditions.
Introduction
Indole-2-carboxylic acid and its derivatives represent a versatile scaffold that has been explored for a wide range of therapeutic targets. Analogs have demonstrated activity as inhibitors of enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and kynurenine-3-monooxygenase (KMO). Additionally, derivatives have been identified as HIV-1 integrase inhibitors, cysteinyl leukotriene receptor 1 (CysLT1) antagonists, and allosteric modulators of the cannabinoid CB1 receptor. Given this precedent, a comprehensive in vitro screening cascade is recommended to elucidate the biological activity of this compound.
This document provides detailed protocols for a selection of these relevant assays.
Kynurenine 3-Monooxygenase (KMO) Inhibition Assay
Application Note:
KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism, converting kynurenine to the neurotoxic metabolite 3-hydroxykynurenine. Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases. This assay will determine if this compound can inhibit KMO activity.
Data Presentation: KMO Inhibitory Activity of Reference Compounds
| Compound | IC50 (nM) | Assay Type | Reference |
| Ro-61-8048 | 37 | Biochemical | [1] |
| UPF 648 | 20 | Biochemical | [2] |
| GSK180 | 6 | Biochemical | [3] |
Experimental Protocol: Biochemical KMO Inhibition Assay
This protocol is adapted from commercially available inhibitor screening kits.[4][5]
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Test Compound: this compound
-
Positive Control Inhibitor (e.g., Ro-61-8048)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of the test compound and the positive control in DMSO.
-
Create a serial dilution of the test compound and positive control in KMO Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add the following to each well:
-
Blank (No Enzyme): 50 µL KMO Assay Buffer
-
Positive Control (No Inhibitor): 40 µL KMO Assay Buffer + 10 µL Diluent (Assay buffer with DMSO)
-
Test Compound: 40 µL KMO Assay Buffer + 10 µL of diluted test compound
-
-
Add 50 µL of diluted recombinant human KMO enzyme to the "Positive Control" and "Test Compound" wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Prepare a Substrate Mixture containing L-Kynurenine and NADPH in KMO Assay Buffer. The final concentrations in the 100 µL reaction should be approximately the Km for kynurenine (e.g., 10-20 µM) and a saturating concentration of NADPH (e.g., 200 µM).
-
Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.
-
Immediately measure the absorbance at 340 nm (A_initial) and then incubate the plate at 37°C for 60-90 minutes.
-
After incubation, measure the final absorbance at 340 nm (A_final).
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_initial - A_final.
-
The rate of NADPH consumption is proportional to KMO activity.
-
Determine the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (ΔA_inhibitor / ΔA_positive_control)] * 100
-
Plot the % Inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization: Kynurenine Pathway and KMO Inhibition
Caption: The kynurenine pathway showing the role of KMO and the point of inhibition.
IDO1/TDO Inhibition Assay
Application Note:
IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. They are validated targets in cancer immunotherapy. This assay will determine if the test compound can inhibit IDO1 or TDO activity.
Data Presentation: IDO1/TDO Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | IDO1 IC50 (µM) | TDO IC50 (µM) | Reference |
| 9o-1 (6-acetamido derivative) | 1.17 | 1.55 | [1] |
| 9p-O (p-benzoquinone derivative) | Double-digit nM | Double-digit nM | [1] |
Experimental Protocol: Cell-Free IDO1/TDO Colorimetric Assay
This protocol is based on the measurement of kynurenine produced from tryptophan.[2][6]
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Reductant for IDO1)
-
Methylene Blue (Cofactor for IDO1)
-
Catalase
-
Test Compound
-
Positive Control Inhibitor (e.g., Epacadostat for IDO1)
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader (480-492 nm)
Procedure:
-
Prepare stock solutions and serial dilutions of the test compound and positive control in the reaction buffer.
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Test compound or positive control at various concentrations.
-
For IDO1: Ascorbic acid (final conc. 20 mM), Methylene Blue (final conc. 10 µM), and Catalase (final conc. 100 µg/mL).
-
Recombinant IDO1 or TDO enzyme.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding L-Tryptophan (final concentration ~2x Km, e.g., 400 µM for IDO1).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% TCA.
-
Incubate the plate at 65°C for 15-30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add an equal volume of Ehrlich's Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480-492 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of L-kynurenine.
-
Convert absorbance values to kynurenine concentrations.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value as described for the KMO assay.
-
Visualization: General Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for a typical in vitro enzyme inhibition assay.
HIV-1 Integrase Strand Transfer Inhibition Assay
Application Note:
HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host genome. Inhibitors of the strand transfer step are a major class of antiretroviral drugs. Given that indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase inhibitors, this assay is highly relevant.
Data Presentation: HIV-1 Integrase Inhibitory Activity of an Indole-2-Carboxylic Acid Derivative
| Compound | IC50 (µM) | Assay Type | Reference |
| Derivative 20a | 0.13 | Biochemical | [7] |
Experimental Protocol: High-Throughput Strand Transfer Assay
This protocol is a simplified representation of a magnetic bead-based assay.[8]
Materials:
-
Recombinant HIV-1 Integrase
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2)
-
Biotin-labeled donor DNA duplex (mimicking U5 end of HIV-1 LTR)
-
Digoxigenin (DIG)-labeled target DNA duplex
-
Test Compound
-
Positive Control Inhibitor (e.g., Raltegravir)
-
Streptavidin-coated magnetic beads
-
Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)
-
Reporter enzyme substrate (e.g., TMB)
-
96-well microplate
-
Magnetic plate separator
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add integrase enzyme, biotin-labeled donor DNA, and the test compound or control.
-
Incubate for 30 minutes at 37°C to allow for the formation of the integrase-donor DNA complex.
-
Add the DIG-labeled target DNA to initiate the strand transfer reaction.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding EDTA.
-
Add streptavidin-coated magnetic beads to each well and incubate to capture the biotin-labeled DNA (both reacted and unreacted).
-
Place the plate on a magnetic separator and wash the beads to remove unreacted, non-biotinylated components.
-
Resuspend the beads and add the anti-DIG-HRP antibody. Incubate to allow binding to the captured strand transfer product.
-
Wash the beads again using the magnetic separator.
-
Add the HRP substrate and incubate for color development.
-
Stop the colorimetric reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
The signal is directly proportional to the amount of strand transfer product.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value.
-
CysLT1 Receptor Binding Assay
Application Note:
The CysLT1 receptor is a G-protein coupled receptor that mediates the inflammatory effects of cysteinyl leukotrienes. Antagonists of this receptor are used to treat asthma. This competitive binding assay will determine the affinity of the test compound for the CysLT1 receptor.
Data Presentation: CysLT1 Antagonist Activity of an Indole Derivative
| Compound | IC50 (nM) | Assay Type | Reference |
| 17k | 5.9 | Calcium Mobilization | [7] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard competitive binding assay.[9][10]
Materials:
-
Cell membranes prepared from cells expressing the human CysLT1 receptor (e.g., HEK293-CysLT1)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Radiolabeled Ligand (e.g., [3H]LTD4)
-
Test Compound
-
Non-labeled Competitor for non-specific binding (e.g., Montelukast at 10 µM)
-
96-well filter plate (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Binding Buffer, CysLT1 membranes, [3H]LTD4.
-
Non-specific Binding (NSB): Binding Buffer, CysLT1 membranes, [3H]LTD4, high concentration of unlabeled competitor.
-
Competition: Binding Buffer, CysLT1 membranes, [3H]LTD4, varying concentrations of the test compound.
-
-
Add the radiolabeled ligand ([3H]LTD4) at a concentration near its Kd (e.g., 1-2 nM).
-
Add the CysLT1 membrane preparation (e.g., 20-50 µg protein/well).
-
Incubate the plate (e.g., 60-90 minutes at room temperature) with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Binding Buffer to remove unbound radioligand.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For each concentration of the test compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
Welcome to the technical support center for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to have poor solubility in water at neutral and acidic pH. Its structure contains a hydrophobic indole nucleus and two carboxylic acid groups.[1] The carboxylic acid groups are ionizable, meaning the compound's solubility is highly dependent on pH.[2] At low pH, the carboxylic acid groups are protonated and uncharged, leading to low aqueous solubility. As the pH increases, these groups deprotonate to form carboxylate anions (R-COO⁻), which are significantly more water-soluble.[2][3] The compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[4][5]
Q2: My compound is precipitating in my aqueous assay buffer. What is the most likely cause and how can I fix it?
A2: Precipitation in aqueous buffers is a common issue for carboxylic acid-containing compounds and is typically due to low pH. Your buffer's pH may be at or below the compound's pKa values, causing the more soluble ionized form to convert back to the less soluble neutral form.
Troubleshooting Steps:
-
Check Buffer pH: Ensure the pH of your final assay buffer is sufficiently basic to maintain the compound in its ionized, soluble state.
-
Increase pH: The most direct solution is to increase the pH of your buffer.[6] For dicarboxylic acids, a pH above 6-7 is often required to ensure both groups are deprotonated, maximizing solubility.
-
Use a Co-solvent: If altering the pH is not possible for your experiment, consider adding a small amount of a water-miscible organic co-solvent like DMSO or ethanol to your buffer.[6][7] It is critical to keep the final co-solvent concentration low (often <1%) to avoid impacting the biological system.[6]
Q3: How can I prepare a high-concentration stock solution of this compound?
A3: For high-concentration stock solutions, it is recommended to use a polar aprotic organic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice for dissolving indole-based compounds and carboxylic acids.[4][8]
-
Alternative: N,N-dimethylformamide (DMF) or ethanol can also be used.[5][8]
When preparing aqueous working solutions from this stock, add the stock solution to the aqueous buffer slowly while vortexing to prevent localized high concentrations that can cause precipitation.
Q4: What is the most effective method to systematically improve the aqueous solubility of this compound?
A4: A systematic approach involves exploring pH adjustment, the use of co-solvents, and complexation agents like cyclodextrins.[6][9] Salt formation, which is a result of pH adjustment with a specific counter-ion, is a well-established technique for improving the solubility of ionizable drugs.[10][11] The ideal method depends on the requirements of your specific application (e.g., in vitro assay, animal model). A suggested workflow is outlined below.
References
- 1. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the common Fischer indole synthesis approach.
Q1: I am experiencing a very low yield or no product at all. What are the likely causes?
A1: Low or no yield in the Fischer indole synthesis is a common problem and can often be attributed to several factors. Here is a systematic guide to troubleshooting the issue:
-
Purity of Reactants: Ensure the purity of your starting materials, phenylhydrazine and diethyl 2-oxopentanedioate (or a similar precursor). Impurities can lead to unwanted side reactions and significantly lower the yield of the desired indole.[1] It is recommended to use freshly distilled or purified reagents.
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical.[1][2][3][4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1][2][3] The optimal catalyst is substrate-dependent. If one catalyst is not effective, screening a variety of acids is advisable. PPA is often effective for less reactive substrates.[1][3]
-
Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to overcome the activation energy of the key[5][5]-sigmatropic rearrangement step.[6] However, excessively high temperatures can lead to decomposition of the starting materials or the product, resulting in tar formation.[1] Careful optimization of the temperature is crucial.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can also lead to product degradation.[1] It is recommended to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction duration.
-
Solvent Choice: The solvent can influence the reaction rate and yield. Polar solvents like acetic acid or ethanol are commonly used. In some cases, running the reaction neat (without a solvent) might be beneficial.[1]
Q2: My reaction mixture has turned into a dark, tar-like substance. What went wrong and can I salvage my product?
A2: The formation of tar is a frequent issue in Fischer indole synthesis, often caused by the strongly acidic conditions and high temperatures.
-
Cause: Tar formation is usually a result of polymerization or decomposition of the starting materials or the indole product under harsh reaction conditions.
-
Prevention:
-
Lower the Temperature: Try running the reaction at a lower temperature for a longer period.
-
Change the Acid Catalyst: A less aggressive acid catalyst might prevent decomposition.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that may contribute to tar formation.[1]
-
-
Salvaging the Product: Isolating the product from a tarry mixture can be challenging. You can attempt to dissolve the crude mixture in a suitable organic solvent and try to precipitate the desired product by adding a non-polar solvent. Column chromatography can also be attempted, but may be difficult with highly viscous tars.
Q3: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What are the possible side products?
A3: The formation of side products is common. Potential byproducts in the synthesis of this compound could include:
-
Incompletely Hydrolyzed Esters: If the final hydrolysis step is not complete, you may have mono-ester or di-ester intermediates remaining.
-
Decarboxylated Products: Indole-2-carboxylic acids can sometimes decarboxylate under strong acidic conditions and high temperatures.
-
Alternative Cyclization Products: If using an unsymmetrical ketone precursor, regioisomers can be formed.
-
N-N Bond Cleavage Products: Electron-donating substituents can sometimes promote heterolytic cleavage of the N-N bond in the hydrazone intermediate, leading to byproducts instead of the desired indole.[5]
For purification, if standard silica gel chromatography is not effective, consider reverse-phase chromatography or crystallization.
Q4: How can I improve the yield of the final hydrolysis step from the diethyl ester?
A4: Incomplete hydrolysis of the diethyl ester to the dicarboxylic acid is a potential bottleneck. To improve the yield:
-
Choice of Base: Sodium hydroxide or potassium hydroxide are commonly used. Lithium hydroxide (LiOH) in a mixed solvent system like aqueous dimethoxyethane can sometimes provide a smoother and more complete hydrolysis.[7]
-
Reaction Temperature and Time: Gently refluxing the reaction mixture can increase the rate of hydrolysis. Monitor the reaction by TLC until the starting diester spot has completely disappeared.
-
Stoichiometry of the Base: Ensure you are using a sufficient excess of the base (at least 2 equivalents) to ensure complete saponification of both ester groups.
Data Presentation
Table 1: Hypothetical Optimization of Fischer Indole Cyclization Conditions
The following table presents a hypothetical set of experimental data to illustrate the optimization of the Fischer indole cyclization of diethyl 2-(phenylhydrazono)pentanedioate.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Diethyl Ester (%) |
| 1 | Acetic Acid | Acetic Acid | 100 | 4 | 45 |
| 2 | p-TSA | Ethanol | 80 | 6 | 55 |
| 3 | ZnCl₂ | Toluene | 110 | 3 | 65 |
| 4 | PPA | Neat | 120 | 2 | 75 |
| 5 | H₂SO₄ | Ethanol | 80 | 4 | 30 (significant tar) |
Note: This data is illustrative and serves as a template for experimental design.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-(2-ethoxycarbonylethyl)-1H-indole-2-carboxylate
This protocol describes a general procedure for the Fischer indole synthesis step.
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and diethyl 2-oxopentanedioate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Acid-Catalyzed Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the progress by TLC.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
This protocol describes the final hydrolysis step.
-
Dissolution: Dissolve the diethyl 3-(2-ethoxycarbonylethyl)-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Base Addition: Add an excess of sodium hydroxide or potassium hydroxide (at least 2.5 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the pH is acidic.
-
Precipitation and Filtration: The desired dicarboxylic acid should precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts and then dry it under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Optimization of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid Reaction Conditions
Welcome to the technical support center for the synthesis and optimization of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important indole derivative. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to enhance your experimental success.
General Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process. The general workflow involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole synthesis to construct the indole core, and concluding with the hydrolysis of the resulting diester to yield the final di-acid product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound.
Step 1: Japp-Klingemann Reaction
Q1: My Japp-Klingemann reaction is giving a low yield of the hydrazone. What are the possible causes and solutions?
A1: Low yields in the Japp-Klingemann reaction can stem from several factors:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) during its preparation and reaction.
-
Incorrect pH: The coupling reaction is pH-sensitive. An overly acidic or basic medium can lead to side reactions. Maintaining a weakly acidic to neutral pH is generally optimal.
-
Side Reactions: The diazonium salt can undergo undesired coupling with other nucleophiles present in the reaction mixture. Ensure the purity of your starting materials.
| Parameter | Recommendation | Potential Impact of Deviation |
| Temperature | 0-5 °C | Higher temperatures can lead to diazonium salt decomposition. |
| pH | 4-6 | Incorrect pH can result in side reactions or incomplete coupling. |
| Reagent Purity | Use freshly prepared diazonium salt and pure β-keto-ester. | Impurities can lead to byproducts and lower yields. |
Q2: I am observing the formation of an azo compound instead of the desired hydrazone. How can I fix this?
A2: The formation of a stable azo compound can occur under certain conditions. To promote the conversion to the hydrazone, you can try increasing the temperature or adjusting the pH after the initial coupling. However, this should be done cautiously to avoid decomposition. In some cases, the choice of base can influence the outcome.
Step 2: Fischer Indole Synthesis
Q3: The Fischer indole synthesis is resulting in a low yield of the desired indole diester. What can I do to improve it?
A3: The Fischer indole synthesis is a robust reaction, but its efficiency can be influenced by several parameters.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include Brønsted acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid (PPA), as well as Lewis acids like zinc chloride.[1] The optimal catalyst and concentration often need to be determined empirically for a specific substrate.
-
Temperature: The reaction temperature significantly affects the rate of cyclization and the formation of byproducts. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the reaction pathway. Common solvents include ethanol, acetic acid, and toluene.
Troubleshooting Common Issues in Fischer Indole Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Suboptimal acid catalyst or concentration. | Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂) and concentrations. |
| Incorrect reaction temperature. | Optimize the temperature; start with refluxing ethanol or acetic acid and adjust as needed. | |
| Impure hydrazone starting material. | Purify the hydrazone intermediate by recrystallization before cyclization. | |
| Formation of Regioisomers | Use of an unsymmetrical ketone precursor (not directly applicable to this synthesis but a general issue). | N/A for this specific synthesis as the starting material is symmetrical. |
| Polymerization/Decomposition | Harsh acidic conditions or high temperatures. | Use a milder acid catalyst, lower the reaction temperature, or shorten the reaction time. |
Step 3: Alkaline Hydrolysis
Q4: I am having trouble with the final hydrolysis step. The reaction is incomplete, or I am seeing decomposition of the product.
A4: Alkaline hydrolysis of the diester to the di-acid requires careful control of the reaction conditions.
-
Base Concentration and Temperature: A sufficient excess of a strong base (e.g., NaOH or KOH) is needed to drive the hydrolysis to completion. The reaction is typically heated to increase the rate, but excessive heat can lead to decarboxylation or other side reactions.
-
Reaction Time: Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to ensure complete hydrolysis without prolonged exposure to harsh conditions.
-
Work-up Procedure: Careful acidification of the reaction mixture is crucial. Adding the acid too quickly or to a concentrated solution can cause localized heating and potential degradation of the product. It is recommended to cool the reaction mixture in an ice bath before and during acidification.
Q5: My final product is difficult to purify. What are some recommended purification methods?
A5: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If impurities persist, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can be effective.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Diethyl 2-phenylhydrazonoadipate (Japp-Klingemann Reaction)
-
Preparation of Benzenediazonium Chloride: In a flask cooled to 0-5 °C, dissolve aniline (1.0 eq) in a solution of concentrated hydrochloric acid and water. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir the resulting solution for 15-20 minutes at this temperature.
-
Coupling Reaction: In a separate, larger flask, dissolve diethyl 2-oxoadipate (1.0 eq) in ethanol. Cool the solution to 0-5 °C and slowly add the freshly prepared benzenediazonium chloride solution while maintaining the low temperature and stirring vigorously.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at 0-5 °C for several hours. Monitor the reaction progress by TLC. Once the reaction is complete, the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2-phenylhydrazonoadipate.
Protocol 2: Synthesis of Diethyl 3-(2-ethoxycarbonylethyl)-1H-indole-2-carboxylate (Fischer Indole Synthesis)
-
Cyclization: Dissolve the crude diethyl 2-phenylhydrazonoadipate (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude indole diester.
Protocol 3: Synthesis of this compound (Alkaline Hydrolysis)
-
Hydrolysis: Dissolve the crude diethyl 3-(2-ethoxycarbonylethyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2-4 M NaOH or KOH, >2.0 eq).
-
Heating: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield of the key reaction steps. Note: The data presented here is illustrative and based on general principles of the respective reactions. Optimal conditions should be determined experimentally.
Table 1: Optimization of the Fischer Indole Synthesis
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (0.1) | Ethanol | 78 (reflux) | 6 | 65 |
| 2 | H₂SO₄ (0.5) | Ethanol | 78 (reflux) | 4 | 75 |
| 3 | PPA (1.0) | Toluene | 110 (reflux) | 3 | 80 |
| 4 | ZnCl₂ (1.0) | Acetic Acid | 100 | 8 | 60 |
Table 2: Optimization of the Alkaline Hydrolysis
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.5) | Ethanol/H₂O (1:1) | 80 | 12 | 85 |
| 2 | NaOH (4.0) | Ethanol/H₂O (1:1) | 80 | 6 | 92 |
| 3 | KOH (4.0) | Ethanol/H₂O (1:1) | 90 | 4 | 95 |
| 4 | NaOH (4.0) | Dioxane/H₂O (2:1) | 100 | 5 | 90 |
Visualizations
Logical Relationship of Troubleshooting Steps
This diagram illustrates a logical approach to troubleshooting low yields in the Fischer Indole Synthesis.
References
Technical Support Center: 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solutions of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your solution, often to a yellowish or brownish hue, is a common indicator of degradation. Indole derivatives can be susceptible to oxidation and photodegradation, leading to the formation of colored byproducts. It is recommended to prepare fresh solutions and protect them from light.
Q2: I'm observing precipitation in my aqueous solution of this compound. What could be the cause?
Precipitation can occur due to several factors:
-
pH-dependent solubility: As a dicarboxylic acid, the solubility of this compound is highly dependent on the pH of the solution. At lower pH values, the carboxylic acid groups are protonated, reducing the molecule's overall charge and decreasing its aqueous solubility.
-
Solvent choice: While soluble in some organic solvents, its solubility in purely aqueous solutions at neutral or acidic pH can be limited.
-
Temperature: Lower temperatures can decrease the solubility of the compound, leading to precipitation.
Q3: What are the optimal storage conditions for solutions of this compound?
To ensure the stability of your solutions, it is recommended to:
-
Store at low temperatures: For short-term storage (days), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation.
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Use appropriate pH: If compatible with your experimental design, maintaining a slightly basic pH can improve solubility and potentially reduce certain degradation pathways. However, strong bases should be avoided as they can catalyze hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of potency or activity in biological assays.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Visible changes in the solution's appearance (color change, precipitation).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | Prepare and handle solutions under low-light conditions. Store solutions in light-protecting containers (amber vials, foil-wrapped tubes). |
| Oxidation | Use degassed solvents for solution preparation. Consider adding antioxidants if compatible with your experiment. Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| pH Instability | Determine the optimal pH for stability in your specific buffer system. Avoid strongly acidic or basic conditions. Prepare fresh solutions before each experiment. |
| Thermal Degradation | Avoid prolonged exposure to high temperatures. Store stock solutions at appropriate low temperatures (refrigerated or frozen). |
Issue 2: Poor Solubility or Precipitation
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Difficulty dissolving the compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | For aqueous solutions, ensure the pH is appropriate for solubilization (typically neutral to slightly basic). Consider using a co-solvent such as DMSO or ethanol, followed by dilution in your aqueous buffer. Note that the final concentration of the organic solvent should be compatible with your experimental system. |
| Low pH | Adjust the pH of the aqueous solution. The solubility of carboxylic acids generally increases at higher pH values due to deprotonation to the more soluble carboxylate form. |
| Low Temperature | If precipitation occurs upon cooling, try preparing a more dilute solution or gently warming the solution before use (if the compound is thermally stable). |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Initial Solubilization: Add a small volume of an appropriate organic solvent (e.g., DMSO, ethanol) to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Dilution: Gradually add the aqueous buffer of choice to the desired final volume while vortexing.
-
pH Adjustment: If necessary, adjust the pH of the final solution.
-
Sterilization: If required for cell-based assays, filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general guideline and may require optimization for your specific equipment and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of the compound at a known concentration.
-
Subject aliquots of the solution to stress conditions (e.g., heat, light, acid, base, oxidation).
-
Inject the stressed samples and a control (unstressed) sample onto the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting decision tree for stability issues with this compound solutions.
"common pitfalls in 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid experiments"
Welcome to the technical support center for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, purification, and application of this compound.
Synthesis
-
Q1: What is the common synthetic route for this compound and what are the primary challenges? A common and effective method for synthesizing the core structure of this compound involves a two-step process: a Japp-Klingemann reaction to form a phenylhydrazone intermediate, followed by a Fischer indole synthesis to create the indole ring.[1][2] The main challenges are often related to side reactions in the Japp-Klingemann step, which can lower the yield, and controlling the conditions of the Fischer indole synthesis to prevent degradation of the product.[3]
-
Q2: My Japp-Klingemann reaction is giving a low yield or multiple side products. What are the likely causes? Low yields in the Japp-Klingemann reaction can stem from several factors. The reaction involves the coupling of a diazonium salt with a β-keto-ester or acid.[4] Common pitfalls include:
-
Incorrect pH: The pH is critical. If the solution is too acidic, the diazonium salt is stable but the enolate concentration is too low. If it's too basic, the diazonium salt can decompose or participate in unwanted side reactions.
-
Temperature Control: The reaction is typically run at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5] Increasing the temperature can lead to decomposition and the formation of numerous side products.[3]
-
Purity of Reagents: The purity of the starting aniline (for the diazonium salt) and the β-keto-ester is crucial for a clean reaction.
-
-
Q3: During the Fischer indole synthesis step, I am seeing significant product degradation or charring. How can I prevent this? The Fischer indole synthesis involves heating the phenylhydrazone intermediate with a strong acid catalyst.[1] The indole nucleus, especially with electron-rich substituents, can be sensitive to harsh acidic conditions and high temperatures.
-
Choice of Acid: Use the mildest effective acid catalyst. While polyphosphoric acid (PPA) is common, other acids like sulfuric acid or zinc chloride can be used. The optimal choice depends on the specific substrate.
-
Temperature and Reaction Time: Overheating or prolonged reaction times can lead to polymerization or degradation. Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.
-
Stability and Handling
-
Q4: I am observing unexpected decarboxylation of my compound. Why is this happening and how can I avoid it? Indole-2-carboxylic acids are known to be susceptible to decarboxylation (loss of CO2 from the C2 position) upon heating.[6] This reaction is often catalyzed by acids or trace metals.[7][8]
-
Avoid High Temperatures: During purification, workup, or storage, avoid excessive heat. Concentrate solutions under reduced pressure at low temperatures.
-
pH Control: Maintain a neutral or slightly basic pH during aqueous workups to keep the carboxylic acids deprotonated and less prone to decarboxylation.
-
Solvent Choice: Certain solvents, like quinoline or dimethyl sulfoxide (DMSO), can facilitate decarboxylation at high temperatures.[7][9] While sometimes used for intentional decarboxylation, they should be avoided if the dicarboxylic acid product is desired.
-
-
Q5: What are the optimal storage conditions for this compound? To ensure long-term stability, the compound should be stored in a cool, dark, and dry place. A freezer at -20°C is recommended for long-term storage.[10] It should be kept under an inert atmosphere (e.g., argon or nitrogen) if possible, as indole compounds can be susceptible to air oxidation over time.
-
Q6: I'm having trouble dissolving the compound. What solvents are recommended? Due to the presence of two carboxylic acid groups, the solubility of this compound is highly pH-dependent.
-
Aqueous Solvents: It is poorly soluble in neutral water and acidic solutions.[10] However, it should readily dissolve in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) as the dicarboxylate salt.
-
Organic Solvents: It has low solubility in nonpolar organic solvents. It is soluble in polar aprotic solvents like DMSO and DMF.[10] For biological assays, preparing a concentrated stock solution in DMSO is a common practice.
-
Purification and Analysis
-
Q7: What is the most effective method for purifying the final product? A combination of acid-base extraction and recrystallization is often effective.
-
Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., 1M NaHCO₃). Wash with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) to remove non-acidic impurities. Then, re-acidify the aqueous layer with a cold acid (e.g., 1M HCl) to precipitate the pure product.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture.
-
-
Q8: In my biological assay, the results are inconsistent. What could be the issue? Inconsistent results can often be traced back to issues with the compound's solubility and stability in the assay buffer.
-
Precipitation: If a DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its final concentration exceeds its solubility limit. Visually inspect solutions for any cloudiness or precipitate.
-
Adsorption: The compound may adsorb to plasticware. Using low-adhesion microplates and tubes can mitigate this.
-
pH of Buffer: Ensure the final pH of the assay buffer is compatible with the compound's solubility. A pH above 6 is generally advisable.
-
Purity: Impurities from the synthesis, such as residual catalysts or side products, could interfere with the assay. Confirm the purity of your compound using methods like HPLC and NMR.
-
Data Presentation
Table 1: Comparison of Decarboxylation Conditions for Indole-2-Carboxylic Acids This table summarizes various methods reported for the intentional decarboxylation of indole-2-carboxylic acids, a common potential side reaction.
| Method | Catalyst | Solvent | Temperature (°C) | Typical Yield | Reference |
| Thermal | None | Quinoline | Reflux | ~53% | [7] |
| Copper-Catalyzed | Copper Salt of Acid | N,N-Dimethylacetamide | Reflux | ~80% | [8] |
| Microwave-Assisted | None | Quinoline | Microwave | Near Quantitative | [7] |
| Silver-Catalyzed | Silver Carbonate | Dimethyl Sulfoxide | 140 | ~71% | [9] |
Table 2: Solubility Profile of Indole Carboxylic Acids This table provides general solubility information based on the properties of similar structures.
| Solvent | Solubility | Notes | Reference |
| Water (neutral) | Insoluble | The protonated carboxylic acids are not water-soluble. | [10] |
| Aqueous Base (e.g., 1M NaHCO₃) | Soluble | Forms the water-soluble dicarboxylate salt. | |
| DMSO | Soluble | A common solvent for creating concentrated stock solutions. | [10] |
| Methanol / Ethanol | Sparingly Soluble | Solubility is limited but can be used for recrystallization. | [11] |
| Dichloromethane / Chloroform | Insoluble | Nonpolar organic solvents are generally poor choices. |
Experimental Protocols
Protocol 1: General Synthesis via Japp-Klingemann / Fischer Indole Route This protocol is a generalized procedure based on the synthesis of similar structures.[2]
-
Step A: Phenylhydrazone Formation (Japp-Klingemann Reaction)
-
Prepare the required diazonium salt by dissolving the corresponding aniline in aqueous HCl and cooling to 0-5 °C.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of 2-(ethoxycarbonyl)cyclopentanone in ethanol and base (e.g., sodium ethoxide). Cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the enolate solution, keeping the temperature below 5 °C and maintaining a slightly basic pH.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitor by TLC).
-
Extract the resulting phenylhydrazone derivative with an organic solvent and purify as necessary.
-
-
Step B: Indole Formation (Fischer Indole Synthesis)
-
Add the purified phenylhydrazone from Step A to a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture carefully (e.g., 80-120 °C) for the required time (monitor by TLC).
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
The crude product often precipitates. Collect the solid by filtration.
-
The ester groups are then hydrolyzed under basic conditions (e.g., refluxing with NaOH in ethanol/water) to yield the final dicarboxylic acid product.
-
Purify the final compound using the acid-base extraction method described in Q7.
-
Visualizations
Diagram 1: Synthetic Workflow
Caption: A typical two-stage synthesis pathway for the target indole derivative.
Diagram 2: Troubleshooting Low Synthesis Yield
Caption: A logical flowchart for diagnosing the cause of low synthetic yield.
Diagram 3: Simplified GPR17 Signaling
Caption: Agonist activation of the GPR17 receptor leading to downstream signaling.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]
Technical Support Center: Purification of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
A1: The most common purification techniques for acidic organic compounds like this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While specific data for this exact molecule is limited, information on related indole carboxylic acids suggests that polar organic solvents are a good starting point.[1][2] Consider solvent systems such as ethanol, ethyl acetate, or mixtures like methylene chloride/petroleum ether.[2] Due to the presence of two carboxylic acid groups, solubility in water is likely low but can be increased at higher pH.
Q3: How can I use acid-base extraction for purification?
A3: Acid-base extraction is a highly effective method for separating acidic compounds from neutral or basic impurities. The general workflow is as follows:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acids and transfer the resulting salt into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the product, causing it to precipitate.
-
Collect the precipitated solid by filtration and wash with cold water to remove any inorganic salts.
-
Dry the purified solid thoroughly.
Q4: What type of column chromatography is recommended?
A4: Both normal-phase and reverse-phase chromatography can be employed. For normal-phase silica gel chromatography, a polar eluent system is necessary. It is often beneficial to add a small amount of acetic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and reduce tailing by keeping the carboxylic acid groups protonated.[3] A common mobile phase could be a gradient of methanol in dichloromethane or ethyl acetate.[3] For reverse-phase chromatography (e.g., C18), a mobile phase of water and acetonitrile or methanol with an acidic modifier is typically used.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For indole derivatives, alcohols, ketones, and esters can be effective.[1] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. A seed crystal can also be added. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of solvent used was excessive. | Place the flask in an ice bath to maximize precipitation. Minimize the amount of hot solvent used to dissolve the crude product. |
| Product purity is still low after recrystallization. | The chosen solvent did not effectively differentiate between the product and the impurity. | Try a different recrystallization solvent or a multi-solvent system. Consider a preliminary purification step like acid-base extraction. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Significant tailing of the product peak on the TLC plate and column. | Interaction of the carboxylic acid groups with the stationary phase (e.g., silica gel). | Add a small percentage (0.1-1%) of a volatile acid like acetic acid or TFA to the eluent to suppress the deprotonation of your compound.[3] |
| The compound does not move from the baseline on a normal-phase column. | The mobile phase is not polar enough. | Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.[3] |
| Poor separation from impurities. | The chosen eluent system is not optimal. | Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation. Consider switching from normal-phase to reverse-phase chromatography or vice-versa. |
Experimental Protocols
General Protocol for Purification by Phased Crystallization
This method is adapted from a procedure for indole-2-carboxylic acid and may require optimization.[1]
-
Dissolve the crude this compound in an organic solvent such as an alcohol or ester.
-
Slowly add triethylamine to the solution to form the triethylamine salt, which may precipitate.
-
Filter the salt and dissolve it in water.
-
Decolorize the aqueous solution with activated carbon and filter.
-
Slowly add a mineral acid (e.g., dilute HCl) to the filtrate. Impurities may precipitate at different pH ranges.
-
Adjust the pH to the isoelectric point of this compound to selectively precipitate the pure product. The exact pH will need to be determined experimentally but is likely in the range of pH 2-4.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Visualizing Purification Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the purification of an acidic indole derivative.
References
"how to prevent degradation of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid"
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What does this indicate?
A color change, often to yellow or brown, is a common indicator of degradation for indole-containing compounds. This is typically due to oxidation of the indole ring, which can lead to the formation of colored polymeric byproducts. Exposure to light, elevated temperatures, and extreme pH values can accelerate this process.
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is primarily influenced by:
-
pH: The stability of indole derivatives can be pH-dependent. Both strongly acidic and alkaline conditions can catalyze degradation.
-
Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.
Q3: What are the recommended storage conditions for solid this compound and its solutions?
To ensure the stability of your compound, adhere to the following storage recommendations:
| Form | Recommended Storage Conditions |
| Solid | Store at 2-8°C, protected from light and moisture in a tightly sealed container. For long-term storage, consider storage at -20°C. |
| Stock Solutions | Prepare concentrated stock solutions in a suitable anhydrous solvent such as DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidation. |
| Working Solutions | Prepare fresh as needed from stock solutions. If aqueous buffers are used, they should be degassed to remove dissolved oxygen. Protect from light during experiments by using amber-colored vials or wrapping containers in aluminum foil. |
Q4: Can I use antioxidants to prevent the degradation of my compound?
Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation, especially in solution. Common antioxidants that may be compatible with your experimental system include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Tocopherol (Vitamin E)
The choice and concentration of the antioxidant should be carefully evaluated to ensure it does not interfere with your experiment. A final concentration of 0.01-0.1% is a common starting point.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent experimental results. | Compound degradation leading to lower effective concentration or formation of interfering byproducts. | 1. Verify Compound Purity: Analyze the purity of your stock solution and working solutions using a suitable analytical method like HPLC. 2. Prepare Fresh Solutions: Repeat the experiment with freshly prepared solutions. 3. Optimize Storage: Ensure that the compound and its solutions are stored under the recommended conditions (see FAQs). |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | 1. Conduct a Forced Degradation Study: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products. This will help in developing a stability-indicating analytical method. 2. Characterize Degradants: If significant degradation is observed, consider using techniques like LC-MS/MS or NMR to identify the structure of the degradation products. |
| Precipitation of the compound from solution. | Poor solubility or pH-dependent solubility. The two carboxylic acid groups on the molecule will have different pKa values, influencing solubility at different pH levels. | 1. Adjust pH: Determine the optimal pH range for solubility and stability. 2. Use Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent like DMSO or ethanol may improve solubility. Ensure the co-solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in an oven at 60°C for 48 hours.
-
Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation (Solution):
-
Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: Suggested HPLC Method for Stability Testing
This is a general starting point and should be optimized for your specific application.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for handling and preparation of this compound.
Caption: A logical workflow for troubleshooting degradation of the compound.
"unexpected side reactions of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid"
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning unexpected side reactions, stability issues, and purification challenges that may be encountered during the synthesis and handling of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. The information provided is based on established principles of indole chemistry, as direct literature on the specific side reactions of this compound is limited.
Troubleshooting Guides
Issue 1: Low Yield or Failure in Synthesis
Symptoms:
-
The yield of this compound is substantially lower than anticipated.
-
Analytical data (NMR, LC-MS) indicates the absence of the desired product.
-
The reaction results in an intractable mixture of products, often appearing as a tar-like substance.
Possible Causes and Solutions:
| Possible Cause | Recommended Actions |
| Sub-optimal Fischer Indole Synthesis Conditions | The Fischer indole synthesis, a common route to the indole core, is highly sensitive to the reaction environment. The use of an overly strong acid catalyst or excessive heat can promote polymerization and tar formation.[1][2] Solution: Methodically screen various Brønsted and Lewis acid catalysts (e.g., p-TsOH, ZnCl₂, PPA) and optimize the reaction temperature, starting with milder conditions.[3][4] |
| Side Reactions in Japp-Klingemann Precursor Synthesis | If the hydrazone precursor is synthesized via the Japp-Klingemann reaction, side reactions can diminish the yield.[5][6] Solution: Ensure precise control over pH and temperature during the diazonium coupling step to prevent the formation of stable azo compounds which may not proceed to the desired hydrazone.[3] |
| Instability of Arylhydrazone Intermediate | The arylhydrazone intermediate required for the Fischer cyclization can be unstable.[2] Solution: It is best practice to use the freshly prepared hydrazone immediately in the subsequent indolization step without prolonged storage. |
Issue 2: Presence of Persistent Impurities After Purification
Symptoms:
-
Additional signals in the ¹H or ¹³C NMR spectra that do not correspond to the product.
-
Multiple peaks observed during HPLC or LC-MS analysis of the purified compound.
-
Difficulty in achieving a sharp melting point or obtaining a crystalline solid.
Possible Causes and Solutions:
| Possible Cause | Recommended Actions |
| Decarboxylation at the C-2 Position | Indole-2-carboxylic acids are susceptible to decarboxylation, particularly when heated, to yield the corresponding 2-unsubstituted indole.[1][7] This reaction is often catalyzed by residual acid or trace metals. Solution: Avoid high temperatures during reaction work-up and purification. If purification by distillation is necessary, perform it under high vacuum at the lowest feasible temperature. Consider purification methods that do not require heat, such as recrystallization or column chromatography at ambient temperature. |
| Incomplete Hydrolysis of Ester Precursors | If the synthesis utilizes ester protecting groups for either of the carboxylic acid moieties, their incomplete removal will result in ester impurities. Solution: Ensure hydrolysis is complete by monitoring the reaction by TLC or LC-MS. If necessary, extend the reaction time or adjust the concentration of the acid or base used for hydrolysis. |
| Oxidation of the Indole Ring | The electron-rich indole nucleus is prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metals. Solution: Conduct the final purification and handling steps under an inert atmosphere (e.g., nitrogen or argon). Store the final compound protected from light. |
Issue 3: Compound Degradation During Storage or in Experimental Assays
Symptoms:
-
A noticeable change in the physical appearance of the solid compound (e.g., color change from white to brown).
-
The appearance of new peaks in the chromatogram of a stock solution over time.
-
A progressive loss of biological activity in experimental assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Actions |
| Photodegradation | Indole derivatives are often sensitive to light, which can induce decomposition.[6] Solution: Store the solid compound and any solutions in amber glass vials or otherwise protected from light. |
| pH-Dependent Instability | The stability of indole compounds can be significantly influenced by pH.[6] They tend to exhibit greater stability in acidic conditions. Solution: For aqueous stock solutions, consider buffering to a slightly acidic pH (if compatible with the intended application). Avoid prolonged storage in neutral or alkaline buffers. |
| Oxidative Degradation in Solution | Dissolved oxygen can lead to the oxidative degradation of the indole ring. Solution: Prepare solutions fresh for each experiment. For stock solutions, use de-gassed solvents and consider storage under an inert atmosphere at low temperatures (-20°C or -80°C). |
| Microbial Contamination | Aqueous, non-sterile solutions can be susceptible to microbial growth, which may lead to the degradation of the compound.[8] Solution: For long-term storage, sterile-filter aqueous solutions into sterile containers. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely byproduct I might see from the synthesis of this compound? A1: The most probable significant byproduct is the decarboxylated analog, 3-(2-carboxyethyl)-1H-indole. This results from the loss of the carboxylic acid group at the 2-position, a common thermal decomposition pathway for indole-2-carboxylic acids.[1]
Q2: My solid sample has turned from a pale cream to a brownish color over time. Is it still usable? A2: The color change strongly suggests oxidative degradation. While the compound may still be largely intact, the presence of colored impurities indicates that degradation has occurred. It is highly recommended to re-analyze the purity of the material by HPLC or LC-MS before use, as the degradation products may interfere with your experiments. To prevent this, always store the compound in a cool, dark place under an inert atmosphere.
Q3: Can the carboxyethyl side chain at the 3-position cause any unexpected reactions? A3: The propionic acid side chain is generally stable. However, under certain conditions, intramolecular reactions are possible. For instance, in the presence of a strong dehydrating agent (e.g., in an attempted amide coupling with the 2-carboxylic acid), there is a potential for cyclization to form a lactone or other complex structures. These are not common side reactions under typical laboratory conditions.
Q4: I am having trouble purifying the final compound. What strategies can I try? A4: Purification of dicarboxylic acids can be challenging due to their polarity and potentially poor solubility in common organic solvents. Consider converting the di-acid to a more soluble diester derivative (e.g., methyl or ethyl ester) for purification by silica gel chromatography. Following purification, the diester can be hydrolyzed back to the di-acid. Alternatively, reverse-phase chromatography (e.g., C18) may be effective for purifying the polar di-acid directly.
Diagrams of Potential Reaction Pathways and Workflows
Caption: Potential issues in the synthesis of the indole core.
Caption: Potential degradation pathways for the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 8. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous Results with 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. Our focus is to help you interpret ambiguous experimental results and navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a bell-shaped dose-response curve in our functional assays. Is this an expected outcome?
A1: A bell-shaped or U-shaped dose-response curve is not uncommon in GPCR assays and can be indicative of several phenomena.[1][2] For a compound like this compound, which acts as a GPR17 agonist, this could be due to:
-
Receptor Desensitization and Internalization: At high agonist concentrations, prolonged receptor activation can trigger cellular mechanisms that lead to receptor desensitization (uncoupling from G proteins) and internalization (removal from the cell surface), thereby reducing the overall response.[1]
-
Substrate Inhibition: In enzymatic assays that might be coupled to the receptor response, high concentrations of the compound or its metabolites could potentially inhibit the enzyme responsible for signal generation.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, which may have reduced or altered activity.[3]
-
Off-Target Effects: At high concentrations, the compound may interact with other targets that produce an opposing effect, leading to a decrease in the measured response.
To investigate this, we recommend extending the dose-response curve to higher concentrations to confirm the bell shape and performing time-course experiments to assess the kinetics of the response.
Q2: Our results from the cAMP assay and the calcium mobilization assay are conflicting. What could be the reason for this discrepancy?
A2: This is a critical question when working with a dual-coupling receptor like GPR17. GPR17 is known to couple to both Gαi/o and Gαq proteins.
-
Gαi/o activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Gαq activation stimulates phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).
Conflicting results can arise from several factors:
-
Biased Agonism: Your compound, a derivative of this compound, may be a biased agonist, preferentially activating one pathway over the other. This is a key area of modern pharmacology.
-
Cellular Context: The expression levels and coupling efficiencies of G proteins can vary between different cell lines, leading to a predominance of one signaling pathway.
-
Assay Sensitivity: The dynamic range and sensitivity of your cAMP and calcium assays might differ, making it easier to detect a response in one assay format.
-
Signal Crosstalk: There is extensive crosstalk between Ca²⁺ and cAMP signaling pathways.[4][5] For example, some adenylyl cyclase isoforms are regulated by Ca²⁺/calmodulin. This intricate interplay can lead to complex and sometimes counterintuitive results.
To dissect these conflicting results, it is advisable to use cell lines with well-characterized G protein expression profiles and to consult literature on the specific signaling cascades in your experimental system.
Q3: We are seeing significant batch-to-batch variability in our experimental results. What are the potential causes?
A3: Batch-to-batch variability is a common challenge in drug discovery and can often be traced back to the compound itself. Key factors include:
-
Purity: Even small amounts of impurities can have significant biological effects, leading to inconsistent results.[6] These impurities may be starting materials, byproducts from the synthesis, or degradation products.
-
Stability: Indole-based compounds can be susceptible to oxidation and degradation, especially when in solution and exposed to light or air. The stability of your compound in your specific assay buffer and under your experimental conditions should be verified.
-
Solubility: Poor solubility can lead to inaccurate concentration determination and precipitation of the compound during the experiment, resulting in lower than expected activity.
We strongly recommend verifying the purity of each new batch of this compound using methods like HPLC and NMR. Additionally, performing regular stability and solubility checks is crucial for obtaining reproducible data.
Troubleshooting Guides
Issue 1: Low or No Signal in Functional Assays (e.g., cAMP, Calcium mobilization)
| Possible Cause | Recommended Solution(s) |
| Low GPR17 expression in the cell line. | Use a cell line with confirmed high-level expression of GPR17 or a stably transfected cell line. |
| Inactive agonist. | Verify the integrity and concentration of your compound stock. Consider potential degradation and prepare fresh solutions. |
| Suboptimal assay conditions. | Optimize assay parameters such as cell density, incubation time, and agonist concentration range. |
| Receptor desensitization. | Be aware that prolonged agonist exposure can lead to receptor desensitization and internalization. Consider shorter incubation times or using an antagonist to block the receptor and then measuring the agonist response. |
Issue 2: High Background Signal in Binding Assays
| Possible Cause | Recommended Solution(s) |
| Non-specific binding of the radioligand. | Include a non-specific binding control by adding a high concentration of an unlabeled competing ligand. |
| Inadequate washing steps. | Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand. |
| Radioligand degradation. | Ensure the radioligand has not degraded. Use fresh or properly stored aliquots. |
Experimental Protocols
Synthesis of this compound (via Fischer Indole Synthesis)
A plausible synthetic route to this compound involves the Fischer indole synthesis.[7][8] This method entails the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. For the target molecule, a suitable starting material would be phenylhydrazine and diethyl 2-oxoadipate.
Methodology:
-
Hydrazone Formation: Phenylhydrazine is reacted with diethyl 2-oxoadipate in a suitable solvent (e.g., ethanol) with an acid catalyst to form the corresponding phenylhydrazone.
-
Indolization: The formed hydrazone is then heated in the presence of a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce cyclization. This step results in the formation of diethyl 3-(2-ethoxycarbonylethyl)-1H-indole-2-carboxylate.
-
Hydrolysis: The resulting diethyl ester is hydrolyzed to the dicarboxylic acid using a base (e.g., sodium hydroxide), followed by acidification to yield this compound.
Potential Impurities and Byproducts:
-
Unreacted starting materials (phenylhydrazine, diethyl 2-oxoadipate).
-
Incompletely hydrolyzed mono-ester.
-
Side products from undesired cyclization pathways, which can occur with unsymmetrical ketones in the Fischer indole synthesis.
GPR17 Agonist Activity Assay: [³⁵S]GTPγS Binding
This assay measures the activation of G proteins coupled to GPR17 upon agonist binding.[8]
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing GPR17 (e.g., transfected 1321N1 cells) in 5 mM Tris/HCl and 2 mM EDTA (pH 7.4).
-
Centrifuge at 48,000g for 15 minutes at 4°C.
-
Wash the resulting pellets in 50 mM Tris/HCl and 10 mM MgCl₂ (pH 7.4).
-
Determine protein concentration.
-
-
Binding Assay:
-
Incubate aliquots of cell membranes with increasing concentrations of this compound (e.g., 1 pM to 10 μM).
-
Add [³⁵S]GTPγS to the reaction mixture.
-
Incubate to allow for binding.
-
Separate bound from free [³⁵S]GTPγS using filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
GPR17 Agonist Activity Assay: cAMP Measurement
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled GPR17.[8]
Methodology:
-
Cell Seeding: Seed cells expressing GPR17 in a suitable multi-well plate.
-
Agonist Treatment:
-
Stimulate cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, treat cells with varying concentrations of this compound.
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Calculate the concentration-dependent inhibition of forskolin-stimulated cAMP by the agonist.
-
Quantitative Data Summary
The following tables provide examples of expected versus ambiguous results for the described assays.
Table 1: [³⁵S]GTPγS Binding Assay Results
| Compound Batch | EC₅₀ (nM) | Eₘₐₓ (% of control) | Data Interpretation |
| Batch A (Expected) | 50 | 100 | Potent and full agonist activity. |
| Batch B (Ambiguous) | 250 | 60 | Lower potency and partial agonism. Suggests potential purity or stability issues. |
| Batch C (Ambiguous) | 55 | 130 | Higher maximal effect could indicate off-target agonism at another G protein-coupled receptor. |
Table 2: cAMP Assay Results
| Assay Condition | IC₅₀ (nM) | Maximum Inhibition (%) | Data Interpretation |
| Standard (Expected) | 80 | 95 | Clear dose-dependent inhibition of cAMP production. |
| High Concentration (Ambiguous) | Bell-shaped | 70 (at peak) | Suggests receptor desensitization or other inhibitory effects at high concentrations. |
| Different Cell Line (Ambiguous) | >1000 | <20 | The cell line may have low GPR17 expression or poor coupling to the Gαi pathway. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interactions between calcium and cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and adaptable multi-step synthesis begins with the formation of an indole-2-carboxylate core, followed by the introduction and elaboration of the carboxyethyl side chain at the 3-position. A plausible route involves:
-
Fischer Indole Synthesis of a suitable phenylhydrazone with an alpha-keto acid or ester to form the indole-2-carboxylate scaffold.
-
Vilsmeier-Haack Formylation to introduce a formyl group at the C-3 position of the indole ring.
-
Knoevenagel Condensation of the 3-formylindole with diethyl malonate to form a vinylogous intermediate.
-
Reduction and Hydrolysis of the intermediate to yield the final product, this compound.
An alternative, more direct approach is the Michael addition of an indole-2-carboxylate to an acrylate ester.
Q2: My yield drops significantly when I move from a lab-scale to a pilot-plant scale. What are the likely causes?
Yield reduction during scale-up is a frequent challenge in indole synthesis. Key factors include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, which can promote side reactions and product degradation.
-
Exothermic Reactions: Many steps in indole synthesis, particularly the Fischer indole cyclization and Vilsmeier-Haack reaction, can be exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled.
-
Reagent Addition Rate: The rate of addition of reagents, easily controlled in a laboratory setting, can have a profound impact on the reaction profile at a larger scale, potentially leading to the formation of impurities.
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may contain impurities that were negligible at the lab scale but can interfere with the reaction or complicate purification on a larger scale.
Q3: I am observing significant tar or polymer formation during the Fischer indole synthesis step. How can this be mitigated?
Tar formation is a common issue in Fischer indole synthesis, often exacerbated by acidic conditions and elevated temperatures. To minimize this:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like sulfuric acid are common, solid acid catalysts like Amberlite IR-120H or Lewis acids such as zinc chloride can sometimes provide better results with fewer side reactions.
-
Precise Temperature Control: Employ a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that maintains all species in solution can help reduce tar formation.
-
Consider Continuous Flow Synthesis: This approach minimizes reaction time at high temperatures and offers superior temperature control, significantly reducing the formation of degradation products.
Q4: How can I improve the regioselectivity of the Vilsmeier-Haack formylation at the 3-position?
The Vilsmeier-Haack reaction is generally highly regioselective for the electron-rich 3-position of the indole nucleus. However, to ensure optimal results:
-
Control Stoichiometry: Use a slight excess of the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to ensure complete reaction, but avoid a large excess which can lead to side products.
-
Maintain Low Temperatures: The initial formation of the Vilsmeier reagent and its reaction with the indole should be carried out at low temperatures (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.
Q5: What are the best practices for purifying the final product, this compound, at scale?
Purification of dicarboxylic acids can be challenging. A common method involves:
-
pH Adjustment and Extraction: The product can be isolated by adjusting the pH of the aqueous solution to precipitate the dicarboxylic acid, which can then be collected by filtration. Alternatively, extraction into an organic solvent at an appropriate pH can be employed.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/heptane) is a highly effective method for purification. Seeding with pure crystals can aid in obtaining the desired crystalline form.
Troubleshooting Guides
Problem 1: Low Yield in Fischer Indole Synthesis of Ethyl Indole-2-carboxylate
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or proceeds very slowly. | Insufficient acid catalyst or catalyst deactivation. | Increase catalyst loading incrementally. Ensure the catalyst is fresh and anhydrous. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of a complex mixture of byproducts. | Reaction temperature is too high, leading to decomposition. | Optimize the reaction temperature. Use a reactor with precise temperature control. |
| Incorrect acid catalyst for the substrate. | Screen different Brønsted and Lewis acid catalysts. | |
| Significant tar formation. | Localized overheating due to poor mixing. | Improve agitation in the reactor. Consider a staged addition of the acid catalyst. |
| Acid concentration is too high. | Reduce the concentration of the acid catalyst. |
Problem 2: Poor Regioselectivity or Low Conversion in Vilsmeier-Haack Formylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction. | Insufficient Vilsmeier reagent. | Ensure accurate stoichiometry of POCl₃ and DMF. A slight excess (1.1-1.2 equivalents) of the reagent may be beneficial. |
| Reaction temperature is too low. | Allow the reaction to warm to room temperature after the initial addition at low temperature. | |
| Formation of multiple products. | Reaction temperature is too high during reagent addition. | Maintain a low temperature (0-5 °C) during the addition of the indole substrate to the Vilsmeier reagent. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
Problem 3: Difficulties in the Knoevenagel Condensation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion. | Ineffective base catalyst. | Screen different bases such as piperidine, pyrrolidine, or triethylamine. The choice of base can be solvent-dependent. |
| Inefficient removal of water byproduct. | Use a Dean-Stark apparatus to remove water azeotropically if the reaction is run at elevated temperatures. | |
| Formation of side products. | Self-condensation of the aldehyde or malonate. | Add the aldehyde slowly to the mixture of the malonate and the base. |
Problem 4: Incomplete Hydrolysis of Diethyl Ester
| Symptom | Possible Cause | Suggested Solution |
| Mono-ester remains. | Insufficient base or acid for hydrolysis. | Use a larger excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄). |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC. | |
| Product decomposition. | Harsh hydrolysis conditions. | Consider a two-stage hydrolysis under milder conditions. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Acid Catalyst | 10 mol% H₂SO₄ | 10-15 mol% PPA | Polyphosphoric acid (PPA) can be easier to handle at scale and may reduce charring. |
| Temperature | 80 °C (oil bath) | 75-85 °C (jacketed reactor) | Precise temperature control is critical to avoid exotherms and side reactions. |
| Reaction Time | 4 hours | 6-8 hours | Slower heat and mass transfer at scale may require longer reaction times. |
| Typical Yield | 85% | 70-75% | A yield drop of 10-15% is not uncommon; further optimization is often needed. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylate
-
Reagent Preparation: In a jacketed reactor equipped with a mechanical stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature.
-
Reaction: Dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent, keeping the internal temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Quench the reaction by slowly pouring it onto crushed ice.
-
Isolation: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield the product.
Protocol 2: Knoevenagel Condensation and Reduction
-
Condensation: To a solution of ethyl 3-formyl-1H-indole-2-carboxylate (1 equivalent) and diethyl malonate (1.5 equivalents) in toluene, add a catalytic amount of piperidine (0.1 equivalents). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation of Intermediate: Cool the reaction mixture, wash with dilute HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Reduction: Dissolve the crude intermediate in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus at 50 psi of H₂ until the uptake of hydrogen ceases.
-
Work-up: Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude diethyl 2-((2-(ethoxycarbonyl)-1H-indol-3-yl)methyl)malonate.
Protocol 3: Hydrolysis to this compound
-
Saponification: Dissolve the crude diethyl ester from the previous step in ethanol and add an excess of 10% aqueous sodium hydroxide solution (5 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 2.
-
Final Product: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in Fischer indole synthesis.
Caption: Key challenges in scaling up the chemical synthesis.
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. Even minute impurities can significantly alter the biological activity and safety profile of a compound. This guide provides a comparative overview of key analytical techniques for validating the purity of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid, complete with experimental protocols and supporting data.
The purity of indole derivatives is paramount, and regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, reporting, and qualification of impurities in new drug substances.[1] Adherence to these standards is essential for regulatory compliance in drug development.
Comparison of Analytical Methods for Purity Determination
The selection of an appropriate analytical method is crucial for accurate purity assessment. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are three of the most powerful and commonly employed techniques. The table below offers a comparative summary of their performance characteristics.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase, with UV or other detection. | Separation by HPLC followed by mass-to-charge ratio detection for identification and quantification. | Intrinsic property of nuclei in a magnetic field to absorb radiofrequency energy at specific frequencies. |
| Primary Use | Purity determination, quantification of known and unknown impurities. | Impurity identification, quantification, and structural elucidation. | Absolute purity determination, quantification of impurities, structural confirmation. |
| Specificity | High, but can be limited by co-eluting impurities with similar UV spectra. | Very high, provides mass information for unambiguous peak identification. | High, based on unique chemical shifts of protons. |
| Sensitivity | High (ng to pg range with UV detection). Fluorescence detection can be even more sensitive.[2][3][4] | Very high (pg to fg range), especially with selected ion monitoring (SIM). | Moderate (µg to mg range). |
| Quantification | Relative quantification using area percent; absolute with a reference standard. | Can be used for both relative and absolute quantification (with an appropriate internal standard). | Absolute quantification without a specific reference standard of the analyte. |
| Structural Info | Limited to retention time and UV spectrum. | Provides molecular weight and fragmentation data for structural clues. | Provides detailed structural information for the main component and impurities. |
| Throughput | High, suitable for routine analysis. | Moderate to high, depending on the complexity of the analysis. | Lower, as sample preparation and data processing can be more time-consuming. |
| Orthogonality | Orthogonal to spectroscopic methods. | Combines chromatographic and mass spectrometric orthogonality. | Orthogonal to chromatographic methods, providing a complementary assessment of purity.[5] |
Logical Workflow for Purity Validation
A systematic approach is essential for the comprehensive validation of a synthesized compound's purity. The following workflow outlines the key stages, from initial screening to the identification and quantification of any impurities, ensuring a thorough and compliant purity assessment.
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of reliable purity validation. Below are methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a reversed-phase HPLC method suitable for the separation and quantification of this compound and related impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL for analysis.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Report any impurity exceeding the reporting threshold (e.g., 0.05% as per ICH guidelines).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This method is designed to identify unknown impurities by providing molecular weight and fragmentation information.
-
Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Chromatographic Conditions:
-
Use the same HPLC conditions as described above to ensure correlation of retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Mass Range: 50-1000 m/z.
-
Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (tandem mass spectrometry) on impurity peaks for fragmentation data.
-
-
Sample Preparation:
-
Prepare the sample as for HPLC analysis (0.1 mg/mL).
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak detected in the chromatogram.
-
Determine the accurate mass of the molecular ion to propose elemental compositions.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, making it a powerful, orthogonal technique.[5]
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample changer.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of an internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (¹H):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_IS = purity of the internal standard.
-
-
Relevant Signaling Pathway
Derivatives of this compound have been identified as agonists of the G protein-coupled receptor GPR17.[6] This receptor is involved in processes such as oligodendrocyte differentiation and can be a therapeutic target for neurodegenerative diseases.[1] Understanding the signaling pathway of such a target is crucial in drug development.
References
- 1. Phenotypic changes, signaling pathway, and functional correlates of GPR17-expressing neural precursor cells during oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. GPR17 - Wikipedia [en.wikipedia.org]
- 5. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Indole-2-Carboxylic Acid Derivatives' Bioactivity Across Diverse Cancer Cell Lines
Researchers and drug development professionals are increasingly focusing on indole-based compounds for their potential as anticancer agents. Among these, derivatives of indole-2-carboxylic acid have emerged as a promising class of molecules exhibiting a wide range of bioactivities against various cancer cell lines. This guide provides a comparative overview of the bioactivity of several novel indole-2-carboxylic acid derivatives, supported by experimental data from recent studies. The objective is to offer a clear comparison of their performance and mechanisms of action to aid in future research and development.
Quantitative Bioactivity Data
The antiproliferative activity of various indole-2-carboxylic acid derivatives has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) and the median growth inhibitory concentration (GI50) are key metrics for quantifying a compound's potency. The data below summarizes the bioactivity of selected derivatives.
| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Compound C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Liver Cancer | Not specified, but potent | [1] |
| Compound 6i | MCF-7 | Breast Cancer | 6.10 ± 0.4 | [2] |
| Compound 6v | MCF-7 | Breast Cancer | 6.49 ± 0.3 | [2] |
| Compound 6a | Various | Various | 37.25–65.37 | [2] |
| Compound 5d | A-549, Panc-1 | Lung, Pancreatic | More potent than doxorubicin | [3] |
| Compound 5e | A-549, MCF-7, Panc-1 | Lung, Breast, Pancreatic | 0.95, 0.80, 1.00 | [3] |
| Compound 9o-1 | Not specified | Not specified | 1.17 (IDO1), 1.55 (TDO) | [4] |
| Compound 9b | T47D | Breast Cancer | 0.9 | [5] |
| Compound Va | Various | Various | GI50: 0.026 | [6][7] |
| Compound Vg | MCF-7 | Breast Cancer | GI50: 0.031 | [6] |
Note: The specific compound "3-(2-carboxyethyl)-1H-indole-2-carboxylic acid" was not directly found in the reviewed literature; however, the data presented for its structural analogues provide valuable insights into the potential bioactivity of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of these indole derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 values.[3]
Apoptosis Assay (Flow Cytometry)
Flow cytometry is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
Analysis: The stained cells are analyzed by a flow cytometer to determine the percentage of cells in different stages of apoptosis.[5]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, Bax, Bcl-2), followed by incubation with secondary antibodies conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Bioactivity Screening
References
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Structure-Activity Relationship of 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as modulators of various biological targets. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development projects.
Comparative Analysis of Biological Activities
The this compound scaffold has proven to be a versatile template for the development of potent and selective modulators of several key biological targets, including the orphan G protein-coupled receptor GPR17, Fructose-1,6-bisphosphatase, and HIV-1 Integrase. The following tables summarize the in vitro potencies of various analogs against these targets.
GPR17 Agonist Activity
The parent compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), was identified as a moderately potent agonist of the orphan G protein-coupled receptor GPR17.[1][2] Subsequent SAR studies have revealed key structural requirements for potent agonistic activity. Notably, substitutions at the 1-, 5-, or 7-positions of the indole ring are generally detrimental to activity. The 4-position tolerates small substituents, while the 6-position can accommodate larger lipophilic groups to enhance potency.[1][2]
| Compound ID | R4 | R6 | EC50 (nM) | Reference |
| MDL29,951 | Cl | Cl | ~202 | [3] |
| PSB-1737 | H | Phenoxy | 270 | [1][2] |
| PSB-18422 | F | Br | 27.9 | [1][2] |
| PSB-18484 | F | I | 32.1 | [1][2] |
| PSB-1767 | Cl | Hexyloxy | 67.0 | [1][2] |
| PSB-17183 | H | Hexyloxy | 115 (partial agonist) | [1][2] |
| - | Br | Br | 202 | [3] |
| CHBC | - | - | 7.67 - 26.94 (cell line dependent) | [4][5] |
Fructose-1,6-bisphosphatase Inhibition
MDL29,951 has also been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, binding to the AMP regulatory site.[6][7] This represents a potential therapeutic avenue for metabolic diseases.
| Compound ID | R4 | R6 | IC50 (µM) | Reference |
| MDL-29951 | Cl | Cl | Data not specified | [6][7] |
| Compound A | H | NO2 | 0.47 | [8] |
| 6a | H | NO2 | 0.10 | [8] |
| 6b | H | NO2 | 0.23 | [8] |
| 6c | H | Cl | >10 | [8] |
| 6d | H | Cl | >10 | [8] |
| 6e | H | Cl | >10 | [8] |
HIV-1 Integrase Inhibition
Analogs of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The indole nucleus is proposed to chelate with two Mg²⁺ ions in the enzyme's active site.[9][10]
| Compound ID | C3 Substitution | C6 Substitution | IC50 (µM) | Reference |
| Compound 1 | H | H | 32.37 | [9] |
| 17a | H | Halogenated benzene ring | 3.11 | [9][10] |
| 17g | H | Benzylamine | 15.56 | [9] |
| 20a | Long branch | Fluoro-4-methoxyphenylamino | 0.13 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
GPR17 Functional Assays
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
-
Membrane Preparation:
-
Homogenize cells expressing GPR17 (e.g., transfected 1321N1 astrocytoma cells) in a buffer containing 5 mM Tris-HCl and 2 mM EDTA, pH 7.4.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Wash the resulting membrane pellets with a buffer containing 50 mM Tris-HCl and 10 mM MgCl₂, pH 7.4.
-
Resuspend the pellets in the same buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, incubate aliquots of the cell membranes with increasing concentrations of the test compound.
-
Add [³⁵S]GTPγS to the reaction mixture.
-
Incubate to allow for binding.
-
Separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS.
-
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPR17.
-
Cell Preparation:
-
Seed cells expressing GPR17 in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
-
Agonist Stimulation and Measurement:
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the GPR17 agonist at various concentrations.
-
Monitor the change in fluorescence over time to determine the agonist-induced calcium response.
-
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This coupled-enzyme assay measures the activity of FBPase by monitoring the production of fructose-6-phosphate.
-
Reaction Mixture:
-
Prepare a reaction mixture containing buffer (e.g., HEPES), MgCl₂, EDTA, NADP⁺, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase.
-
Add the test compound at various concentrations.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a purified recombinant human or pig kidney FBPase.
-
Start the enzymatic reaction by adding the substrate, fructose-1,6-bisphosphate.
-
-
Measurement:
-
Monitor the rate of NADPH formation, which is proportional to the FBPase activity, by measuring the increase in absorbance at 340 nm.
-
Calculate the IC50 value from the dose-response curve.
-
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Reaction Components:
-
Use a commercially available HIV-1 integrase assay kit or purified recombinant HIV-1 integrase.
-
The reaction includes a donor DNA (vDNA) substrate and a target DNA (tDNA) substrate.
-
-
Inhibition Assay:
-
Pre-incubate the HIV-1 integrase with the test compound at various concentrations.
-
Add the vDNA and tDNA to initiate the strand transfer reaction.
-
Incubate the reaction mixture under optimal conditions.
-
-
Detection:
-
The strand transfer product is typically detected using methods such as ELISA, fluorescence, or radioactivity, depending on the assay format.
-
Determine the IC50 value from the inhibition curve.
-
Visualizing Pathways and Workflows
GPR17 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of GPR17 by this compound analogs.
Caption: GPR17 Signaling Cascade.
Enzyme Inhibition Mechanisms
The following diagrams illustrate the direct inhibition of Fructose-1,6-bisphosphatase and HIV-1 Integrase by the indole analogs.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Comparative Guide to the Reproducibility of Experiments Using 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility and performance of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and its derivatives, with a focus on their role as enzyme inhibitors. While direct reproducibility data for the parent compound is limited in publicly available literature, a close analog, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase) and an antagonist at the glycine site of the NMDA receptor.[1][2][3] This guide will, therefore, use the inhibition of FBPase as a representative experimental context to discuss reproducibility, compare with alternative inhibitors, and provide detailed experimental protocols.
Introduction to this compound and its Analogs
Indole-2-carboxylic acid derivatives are a class of compounds with diverse biological activities. Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various enzymes and receptors. The subject of this guide, this compound, and its chlorinated analog, MDL-29951, are examples of how substitutions on the indole ring can confer specific inhibitory properties.
Performance Comparison: Fructose-1,6-bisphosphatase Inhibition
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis. Its inhibition is a therapeutic target for type 2 diabetes. MDL-29951 has been shown to be an allosteric inhibitor of FBPase, binding to the AMP regulatory site.[1]
For a comparative perspective, we will consider AMP (adenosine monophosphate), a natural allosteric inhibitor of FBPase, and other reported small molecule inhibitors.
Table 1: Comparison of FBPase Inhibitors
| Compound | Type of Inhibition | Target Site | Potency (IC50) | Key Advantages | Potential Reproducibility Challenges |
| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) | Allosteric | AMP regulatory site | Micromolar range (specific value not publicly available) | Novel scaffold for FBPase inhibition, potential for high selectivity. | Synthesis of multi-substituted indole derivatives can be complex, leading to variability in purity. Stability in assay buffers. |
| Adenosine Monophosphate (AMP) | Allosteric (natural) | AMP regulatory site | Micromolar range | Natural regulator, well-characterized mechanism. | Susceptibility to enzymatic degradation in crude experimental systems. |
| Anionic Quinonoid Dyes (e.g., Cibacron Blue 3G-A) | Allosteric | AMP regulatory site | Micromolar range | Commercially available, well-studied. | Non-specific binding to other nucleotide-binding sites, potential for off-target effects. |
| Thiazolidinedione Derivatives | Uncompetitive or Non-competitive | Not fully elucidated | Micromolar to nanomolar range | High potency. | Can exhibit time-dependent inhibition, which requires careful pre-incubation protocols for reproducibility. |
Experimental Protocols
To ensure the reproducibility of FBPase inhibition studies, a detailed and standardized experimental protocol is crucial.
Fructose-1,6-bisphosphatase Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against FBPase.
Materials:
-
Purified FBPase enzyme
-
Fructose-1,6-bisphosphate (FBP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl2)
-
Coupling enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)
-
NADP+
-
Test compound (e.g., MDL-29951) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known FBPase inhibitor).
-
Add the FBPase enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for compound binding.
-
Add the coupling enzymes and NADP+ to all wells.
-
Initiate the reaction by adding the FBP substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Factors Affecting Reproducibility
Several factors can influence the reproducibility of experiments involving indole-based compounds and enzyme inhibition assays.[4][5][6]
-
Compound Purity and Characterization: The synthesis of substituted indoles can result in impurities that may have their own biological activity. Thorough characterization (e.g., by NMR, mass spectrometry, and HPLC) is essential to ensure the purity of the test compound.
-
Compound Stability: Indole compounds can be susceptible to degradation under certain conditions (e.g., light, pH, temperature).[7] Stability in the assay buffer should be assessed.
-
Assay Conditions: Minor variations in pH, temperature, ionic strength, and substrate/enzyme concentrations can significantly impact enzyme kinetics and inhibitor potency.[7]
-
Instrumentation and Data Analysis: Proper calibration of instruments (e.g., microplate readers) and consistent data analysis methods are critical for obtaining reproducible results.
Visualizing Experimental Concepts
Signaling Pathway: FBPase Regulation
Caption: Allosteric inhibition of Fructose-1,6-bisphosphatase (FBPase).
Experimental Workflow: FBPase Inhibition Assay
Caption: Workflow for a typical FBPase enzyme inhibition assay.
Conclusion
While direct experimental data on the reproducibility of this compound is not extensively documented, the study of its close analog, MDL-29951, as an FBPase inhibitor provides a valuable framework for comparison. The reproducibility of experiments with this class of compounds is contingent on rigorous control over compound purity, stability, and assay conditions. By adhering to detailed and standardized protocols, researchers can enhance the reliability and comparability of their findings. The indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors, and a thorough understanding of the factors influencing experimental reproducibility is paramount for advancing this research.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. donotedit.com [donotedit.com]
- 5. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 6. atcc.org [atcc.org]
- 7. Environmental factors affecting indole production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape: A Comparative Guide to GPR17 Agonists Derived from 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) and its analogs, potent agonists of the G protein-coupled receptor 17 (GPR17). This analysis is supported by experimental data and detailed methodologies to facilitate further investigation into this promising therapeutic target.
The orphan receptor GPR17 has emerged as a significant target in drug discovery, particularly in the context of inflammatory and demyelinating diseases. The indole derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, known as MDL29,951, has been identified as a moderately potent agonist of GPR17. Subsequent research has focused on the structure-activity relationship (SAR) of MDL29,951, leading to the development of a series of analogs with a range of potencies. This guide compares the performance of MDL29,951 and its key derivatives, providing a clear overview of their binding and functional characteristics.
Comparative Analysis of GPR17 Agonist Potency
The agonist activity of MDL29,951 and its derivatives at the GPR17 receptor has been primarily evaluated through functional assays that measure downstream signaling events, such as the inhibition of cyclic AMP (cAMP) formation and the mobilization of intracellular calcium. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of these compounds.
| Compound ID | Substituents | EC50 (nM) | Assay Type | Reference |
| MDL29,951 | 4,6-dichloro | Moderately Potent | Functional Assays | [1][2] |
| PSB-1737 | 6-phenoxy | 270 | Functional Assays | [3] |
| PSB-18422 | 4-fluoro-6-bromo | 27.9 | Functional Assays | [3] |
| PSB-18484 | 4-fluoro-6-iodo | 32.1 | Functional Assays | [3] |
| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 | Functional Assays | [3] |
| PSB-17183 | 6-hexyloxy | 115 (partial agonist) | Functional Assays | [3] |
Experimental Protocols
The characterization of these GPR17 agonists relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to GPR17 upon agonist binding.[4]
-
Membrane Preparation:
-
Homogenize cells expressing GPR17 (e.g., transfected 1321N1 cells) in 5 mM Tris/HCl and 2 mM EDTA (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Wash the resulting pellets in 50 mM Tris/HCl and 10 mM MgCl₂ (pH 7.4).
-
Determine the protein concentration of the membrane preparation.[4]
-
-
Binding Assay:
-
Incubate aliquots of the cell membranes with increasing concentrations of the test agonist (e.g., 1 pM to 10 μM).
-
Add [³⁵S]GTPγS to the reaction mixture.
-
Incubate to allow for binding.
-
Separate bound from free [³⁵S]GTPγS using filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.[4]
-
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This competitive immunoassay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi/o-coupled GPR17.
-
Cell Seeding:
-
Seed cells expressing GPR17 in a suitable multi-well plate.
-
-
Agonist Treatment:
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of the GPR17 agonist.[4]
-
-
cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available HTRF cAMP assay kit. This involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Calculate the concentration-dependent inhibition of forskolin-stimulated cAMP by the agonist.[1][4][5]
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPR17.[4]
-
Cell Loading:
-
Load cells expressing GPR17 with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4]
-
-
Agonist Stimulation:
-
Measure the baseline fluorescence.
-
Add the GPR17 agonist at various concentrations.[4]
-
-
Fluorescence Measurement:
-
Monitor the change in fluorescence over time using a fluorescence plate reader or microscope.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium levels.[4]
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and the experimental approaches, the following diagrams provide a visual representation of the GPR17 signaling pathway and the workflows for the key binding and functional assays.
Caption: GPR17 signaling cascade upon agonist binding.
Caption: Workflow of key GPR17 functional assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
A Comparative Guide to 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid and Other Indole Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential research applications of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid against other well-studied indole derivatives. While direct experimental data for this compound is not extensively available in current literature, this document serves to highlight its potential by examining the biological activities of structurally related compounds. The comparison focuses on indole derivatives with substitutions at the C2 and C3 positions, offering insights into potential therapeutic areas where this molecule could be of interest.
Introduction to this compound
Chemical Structure:
Molecular Formula: C₁₂H₁₁NO₄ CAS Number: 31529-28-9
This compound is an indole derivative characterized by a carboxylic acid group at the 2-position and a carboxyethyl group at the 3-position of the indole ring. While this specific molecule has not been the subject of extensive biological investigation, its structural motifs are present in a variety of biologically active indole derivatives. This guide will explore the established activities of related compounds to infer the potential research avenues for this compound.
Comparative Analysis with Other Indole Derivatives
The therapeutic potential of indole derivatives is vast, with compounds exhibiting activities ranging from anti-cancer to neuroprotective effects. Below, we compare the potential of this compound with two key classes of indole derivatives that share structural similarities.
Indole-2-Carboxylic Acid Derivatives with C3-Substitutions
This class of compounds is actively researched for various therapeutic applications. The presence of a carboxylic acid at the C2 position and a variety of substituents at the C3 position gives rise to diverse pharmacological activities.
| Compound Class | Specific Example | Biological Target | Assay Type | IC₅₀ / MIC |
| HIV-1 Integrase Inhibitors | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer Assay | 0.13 µM[1] |
| Anti-Tubercular Agents | Indole-2-carboxamide derivative (8g) | Mycobacterium tuberculosis | Microplate Alamar Blue Assay | 0.32 µM[2] |
| Cannabinoid Receptor Modulators | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) | CB1 Receptor (Allosteric Modulator) | Radioligand Binding Assay | K_B and α values reported[3] |
The following diagram illustrates the mechanism of action for indole-2-carboxylic acid-based HIV-1 integrase inhibitors.
Indole-3-Propionic Acid (IPA) and Derivatives
The 3-(2-carboxyethyl) side chain of the target molecule is structurally related to indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota. IPA and its derivatives are known for their potent antioxidant and neuroprotective properties.
| Compound Class | Specific Example | Biological Activity | Experimental Model | Key Findings |
| Neuroprotective Agents | Indole-3-propionic acid (IPA) | Neuroprotection against oxidative stress | SH-SY5Y cells | Significant protection against H₂O₂-induced cell death |
| Antioxidants | Indole-3-propionic acid (IPA) | Free radical scavenging | DPPH assay | Potent radical scavenging activity |
| MAO-B Inhibitors | IPA-derived hydrazone hybrids | Monoamine Oxidase B Inhibition | in vitro enzyme assay | Increased inhibition of hMAO-B |
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of an indole derivative like IPA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies.
HIV-1 Integrase Strand Transfer Assay
Objective: To determine the inhibitory activity of a compound against the strand transfer step of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates (donor and target DNA)
-
Assay buffer (e.g., MOPS, DTT, MgCl₂, NaCl)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the recombinant HIV-1 integrase to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the strand transfer product using a suitable method, such as fluorescence resonance energy transfer (FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Activity
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar Blue reagent
-
Test compound (dissolved in DMSO)
-
96-well microplates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Observe the color change: blue (no growth) to pink (growth).
-
The MIC is defined as the lowest concentration of the compound that prevents the color change.
SH-SY5Y Cell Viability Assay (MTT Assay) for Neuroprotection
Objective: To assess the protective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS)
-
Test compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce oxidative stress by adding H₂O₂ to the medium and incubate for 24 hours.
-
Remove the medium and add fresh medium containing MTT solution.
-
Incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Conclusion and Future Directions
While this compound remains an understudied molecule, its structural features suggest a high potential for biological activity. The presence of the indole-2-carboxylic acid scaffold, a known pharmacophore in HIV-1 integrase inhibitors and other therapeutic agents, combined with a C3-propionic acid-like side chain, reminiscent of the neuroprotective agent indole-3-propionic acid, makes this compound a compelling candidate for future research.
Researchers are encouraged to synthesize and evaluate this compound in a variety of biological assays, including those for antiviral, anticancer, and neuroprotective activities. The experimental protocols detailed in this guide provide a starting point for such investigations. Further structure-activity relationship (SAR) studies, involving modifications of the carboxyethyl side chain and substitutions on the indole ring, could lead to the discovery of novel and potent therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(2-carboxyethyl)-1H-indole-2-carboxylic Acid Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of the scaffold 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid against a panel of known enzyme inhibitors. While direct inhibitory data for the parent compound is not extensively available in the public domain, its derivatives have shown significant activity against several key enzymatic targets. This guide will focus on these targets, presenting a benchmark against established inhibitors.
A significant finding in the literature is the activity of a halogenated derivative, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid , which has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, binding to the AMP regulatory site.[1][2] This discovery highlights the potential of the indole-2-carboxylic acid scaffold as a modulator of this key enzyme in gluconeogenesis.
Derivatives of indole-2-carboxylic acid have also demonstrated inhibitory effects on other important enzymes, including indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), HIV-1 integrase, and cytosolic phospholipase A2 (cPLA2). This guide will present comparative data for known inhibitors of these enzymes to provide a reference for the potential efficacy of novel derivatives of this compound.
Comparative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of known inhibitors for the target enzymes. This data serves as a benchmark for evaluating the performance of derivatives of this compound.
Table 1: Fructose-1,6-bisphosphatase Inhibitors
| Compound | IC50 | Target Species | Notes |
| AMP | 1.0 - 9.7 µM | Human / Pig | Natural allosteric inhibitor.[3] |
| Fructose-2,6-bisphosphate | ~0.5 µM (Ki) | Rat Liver | Potent competitive inhibitor.[4] |
| MB05032 | 16 nM | Human Liver | Potent AMP mimetic.[5] |
| FBPase-1 Inhibitor (CAS 883973-99-7) | 3.4 µM | Human | Benzoxazolo-sulfonamide compound.[6] |
| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | Not Reported | Not Specified | Allosteric inhibitor at the AMP site.[1][2] |
Table 2: IDO1 and TDO Inhibitors
| Compound | Target | IC50 | Notes |
| Epacadostat (INCB024360) | IDO1 | ~10 - 71.8 nM | Potent and selective IDO1 inhibitor.[7][8][9][10][11] |
| Navoximod (NLG-919) | IDO1 | 75 nM (EC50) | Potent IDO pathway inhibitor.[12] |
| PF-06840003 | IDO1 | 0.41 µM (human) | Selective IDO1 inhibitor.[12] |
| 680C91 | TDO | Not Reported (Ki = 51 nM) | Potent and selective TDO inhibitor.[13] |
| LM10 | TDO | 0.62 µM (human) | Selective TDO inhibitor.[13] |
Table 3: HIV-1 Integrase Inhibitors
| Compound | IC50 | Notes | |---|---|---|---| | Raltegravir | 2 - 7 nM (in vitro) | First-in-class integrase inhibitor.[14][15] | | Dolutegravir | 1.07 nM (wild-type isolates) | Potent second-generation inhibitor.[16] | | Elvitegravir | 0.04 - 0.6 ng/mL | Once-daily integrase inhibitor.[17] | | Bictegravir | 0.2 ng/mL | Commonly used in combination therapy.[17] | | ACC017 | 9.19 nM | Novel INSTI candidate.[18] |
Table 4: Cytosolic Phospholipase A2 (cPLA2) Inhibitors
| Compound | IC50 | Notes | |---|---|---|---| | Arachidonyl trifluoromethyl ketone (AACOCF3) | 1.5 - 8 µM | Widely used cPLA2 inhibitor.[19][20][21][22] | | AVX235 (GK470) | 0.6 µM | Potent inhibitor in synoviocytes.[23] | | GK420 (AVX420) | 0.09 µM | More potent and selective lead molecule.[24] | | BRI-50460 | 0.88 nM | Highly selective for cPLA2.[25] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are outlines of typical experimental protocols for the key enzymes discussed.
Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
A common method for determining FBPase activity is a coupled-enzyme assay.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, EDTA, and the substrate fructose 1,6-bisphosphate.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound derivatives) or a known inhibitor (e.g., AMP) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a source of FBPase, such as purified recombinant enzyme or a cytosolic supernatant from liver tissue.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 20-37°C) for a specific duration (e.g., 15 minutes).
-
Detection: The product of the FBPase reaction, fructose-6-phosphate, is converted to 6-phosphogluconate by phosphoglucose isomerase and glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically. Alternatively, a colorimetric method involving the detection of inorganic phosphate released can be used, often employing a malachite green-based reagent.[26]
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay
IDO1 activity is typically measured by quantifying the production of its enzymatic product, kynurenine.
-
Cell Culture: Use cells that express IDO1, either endogenously (e.g., SKOV-3 ovarian cancer cells) or through transfection (e.g., HEK293 cells). IDO1 expression is often induced by treatment with interferon-gamma (IFN-γ).[27]
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound or a known IDO1 inhibitor (e.g., Epacadostat) for a defined period.
-
Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine is determined by reacting it with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be quantified by measuring the absorbance at 480 nm.
-
Data Analysis: Normalize the kynurenine levels to a control (no inhibitor) and calculate the percent inhibition. Determine the IC50 value from the dose-response curve.
A cell-free enzymatic assay can also be performed using purified recombinant IDO1. The formation of N'-formylkynurenine is monitored by the increase in absorbance at 321 nm.[7]
HIV-1 Integrase Inhibition Assay
The inhibitory activity against HIV-1 integrase is often assessed using a strand transfer assay.
-
Reaction Components: The assay mixture typically includes purified recombinant HIV-1 integrase, a donor DNA substrate (a labeled oligonucleotide mimicking the viral DNA end), and a target DNA substrate.
-
Inhibitor Addition: The test compound or a known integrase inhibitor (e.g., Raltegravir) is pre-incubated with the integrase enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the DNA substrates.
-
Incubation: The mixture is incubated to allow for the strand transfer reaction to occur.
-
Detection: The products of the strand transfer reaction are separated by gel electrophoresis and visualized using an appropriate detection method (e.g., autoradiography if a radiolabeled substrate is used, or fluorescence).
-
Data Analysis: The amount of strand transfer product is quantified, and the percentage of inhibition is calculated for each inhibitor concentration to determine the IC50 value.
Cell-based assays are also widely used, where the replication of HIV-1 in cell culture is measured in the presence of the inhibitor.[15]
Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay
The activity of cPLA2 is typically determined by measuring the release of arachidonic acid from cellular phospholipids.
-
Cell Labeling: Culture cells (e.g., U937 cells or platelets) and label their membrane phospholipids by incubating them with radiolabeled arachidonic acid (e.g., [3H]-arachidonic acid).[28]
-
Inhibitor Pre-incubation: Pre-incubate the labeled cells with varying concentrations of the test compound or a known cPLA2 inhibitor (e.g., Arachidonyl trifluoromethyl ketone).
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate cPLA2.[20]
-
Arachidonic Acid Release Measurement: Collect the cell culture supernatant and measure the amount of released radiolabeled arachidonic acid using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of arachidonic acid release and determine the IC50 value.
Visualizing the Pathways
Understanding the biological context of these enzymes is crucial. The following diagrams, rendered in DOT language, illustrate a key pathway for one of the target enzymes.
Caption: The role of Fructose-1,6-Bisphosphatase in the gluconeogenesis pathway.
This guide provides a foundational benchmark for researchers investigating the inhibitory potential of this compound and its derivatives. The provided data and protocols can aid in the design and interpretation of experiments aimed at developing novel therapeutic agents based on this promising scaffold.
References
- 1. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fructose-1,6-bisphosphatase by fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. AACOCF3 (Arachidonyl trifluoromethyl ketone), Phospholipase-A2 inhibitor (CAS 149301-79-1) | Abcam [abcam.com]
- 20. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. alzforum.org [alzforum.org]
- 26. 4.10. Fructose 1,6-bisphosphatase Inhibition Assay [bio-protocol.org]
- 27. oncotarget.com [oncotarget.com]
- 28. benchchem.com [benchchem.com]
"in vivo validation of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid activity"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of select indole derivatives. While direct in vivo validation data for 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid is not extensively available in the public domain, this document serves to contextualize its potential by comparing the performance of structurally related indole compounds against established benchmarks. The data presented herein is derived from preclinical studies on various cancer models, offering insights into the therapeutic promise of the broader indole scaffold.
Comparative In Vivo Anticancer Activity
The following table summarizes the quantitative data on the in vivo anticancer activity of selected indole derivatives from preclinical studies. This allows for a direct comparison of their efficacy in relevant cancer models.
| Compound/Drug | Animal Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Indolyl-hydrazone (Compound 5) | Xenograft | Breast Cancer | Not Specified | Significant | Not Specified | [1] |
| Indole-2-carboxamide (LG25) | Xenograft | Triple-Negative Breast Cancer | Not Specified | Effective | Not Specified | [1] |
| Indole Derivative (Compound 43) | A549 Xenograft | Lung Cancer | Not Specified | Strong antitumor effect | Not Specified | [2] |
| Alkylindole (ST-11, Compound 7) | Mouse Model | Glioblastoma | Not Specified | Reduced tumor volume | Not Specified | [3] |
| Sunitinib (Indole Derivative) | Mouse Model | Glioblastoma | Not Specified | Direct antiproliferative effect | Prolonged survival | [3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved in the in vivo validation of these compounds, the following diagrams illustrate a common signaling pathway targeted by indole derivatives and a typical experimental workflow.
Caption: Figure 1: Simplified pathway of tubulin polymerization inhibition by indole-based compounds.
Caption: Figure 2: A generalized experimental workflow for the in vivo validation of anticancer compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments typically cited in the in vivo validation of anticancer agents.
Xenograft Mouse Model of Cancer
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Housing: Immunocompromised mice (e.g., nude mice) are housed in a sterile environment with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational compound (e.g., an indole derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. In survival studies, the study continues until a survival endpoint is reached. Tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).
Toxicity Studies
-
Animal Selection: Healthy mice or rats are used for acute and chronic toxicity studies.
-
Dose Administration: Animals are administered single or repeated doses of the compound at various concentrations.
-
Observation: Animals are observed for clinical signs of toxicity, including changes in behavior, weight loss, and mortality.
-
Pathological Analysis: At the end of the study, blood samples are collected for hematological and biochemical analysis. Major organs are harvested, weighed, and examined for gross and microscopic pathological changes.
Pharmacokinetic (PK) Analysis
-
Compound Administration: A single dose of the investigational compound is administered to animals (typically mice or rats) via the intended clinical route (e.g., intravenous and oral).
-
Blood Sampling: Blood samples are collected at multiple time points post-administration.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: Key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, are calculated from the plasma concentration-time data. For instance, a study on an indole derivative showed a half-life of 6.27 hours for oral administration and 8.78 hours for intravenous administration.[2]
This guide provides a framework for understanding the in vivo validation of indole-based compounds as potential therapeutic agents. The provided data and protocols for related compounds offer valuable benchmarks for the future investigation of this compound and other novel indole derivatives.
References
The Enigmatic Profile of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid: A Comparative Analysis with the Bioactive Gut Metabolite Indole-3-Propionic Acid
Researchers, scientists, and drug development professionals exploring the therapeutic potential of indole derivatives will find a notable scarcity of published research on 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid. Despite its defined chemical structure, extensive searches of scientific literature and databases reveal a significant gap in experimental data regarding its biological activity and mechanism of action. In contrast, a structurally related compound, Indole-3-propionic acid (IPA), a well-characterized metabolite produced by the gut microbiota from tryptophan, has been the subject of numerous studies. This guide provides a comparative overview of the available data on IPA, offering a valuable reference point for researchers investigating the potential of related indole carboxylic acid derivatives.
Comparative Analysis: Performance Metrics of Indole-3-Propionic Acid (IPA)
Given the absence of data for this compound, this section focuses on the extensively studied Indole-3-propionic acid (IPA) to provide a baseline for the potential biological effects of similar molecules.
Effects on Mitochondrial Respiration in Cardiomyocytes
Studies have investigated the impact of IPA on the mitochondrial function of HL-1 cardiomyocytes. The data reveals a dose-dependent and time-dependent effect on cellular respiration.
| Treatment Condition | Parameter | Result |
| Acute IPA Treatment | Maximal Mitochondrial Respiration | +21.5 ± 7.8% (p < 0.05)[1] |
| Chronic IPA Exposure | Mitochondrial Function | -18.9 ± 9.1% (p < 0.001)[1] |
Impact on Cardiac Contractility
Experiments on isolated perfused mouse hearts demonstrate a direct and positive influence of IPA on cardiac function.
| IPA Concentration | Improvement in Cardiac Contractility |
| 1 μM | +26.8 ± 11.6% (p < 0.05)[1] |
| 100 μM | +93.6 ± 14.4% (p < 0.001)[1] |
Enhancement of Intestinal Barrier Function
IPA has been shown to improve the integrity of the intestinal barrier in co-culture models of human intestinal epithelial cells (Caco-2/HT29).
| Parameter | Effect of IPA Treatment |
| Transepithelial Electrical Resistance (TEER) | Increased[2][3] |
| Paracellular Permeability | Decreased[2][3] |
| Tight Junction Protein Expression (claudin-1, occludin, ZO-1) | Increased[3] |
| Mucin Expression (MUC2, MUC4) | Increased[2][3] |
| Goblet Cell Secretion Products (TFF3, RELMβ) | Increased[2][3] |
| LPS-induced Inflammatory Factor Expression | Reduced[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the cited studies on Indole-3-Propionic Acid (IPA).
Mitochondrial Respiration Assay in HL-1 Cardiomyocytes[1]
-
Cell Culture: HL-1 cardiomyocytes are cultured under standard conditions.
-
Metabolite Treatment: Cells are treated with various concentrations of IPA or vehicle control for either acute or chronic exposure periods.
-
Oxygen Consumption Rate (OCR) Measurement: A live-cell metabolic assay platform is used to measure OCR.
-
Mitochondrial Stress Test: Sequential injections of mitochondrial modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) are administered to assess different parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: OCR measurements are normalized to cell number or protein concentration and analyzed to determine the effect of IPA on mitochondrial function.
Isolated Perfused Heart Model (Langendorff)[1]
-
Heart Isolation: Hearts are excised from C57BL/6J mice.
-
Perfusion Setup: The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer using a Langendorff apparatus.
-
Functional Measurements: A pressure transducer connected to a balloon inserted into the left ventricle is used to measure cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the rates of contraction and relaxation (+/- dP/dt).
-
IPA Administration: After a stabilization period, IPA is infused into the perfusion buffer at different concentrations.
-
Data Recording and Analysis: Cardiac function parameters are continuously recorded and analyzed to determine the dose-dependent effects of IPA on contractility.
Intestinal Barrier Function Assay (Caco-2/HT29 Co-culture Model)[2][3]
-
Cell Co-culture: Human Caco-2 and HT29 cells are co-cultured on permeable supports (e.g., Transwell inserts) to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
IPA Treatment: IPA is added to the apical or basolateral side of the cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a voltmeter to assess the integrity of the tight junctions and the overall barrier function.
-
Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical side, and its passage to the basolateral side is quantified over time to measure paracellular permeability.
-
Protein and Gene Expression Analysis: After treatment, cells are lysed to extract protein or RNA. Western blotting or quantitative PCR (qPCR) is performed to analyze the expression levels of tight junction proteins, mucins, and other relevant markers.
-
Inflammatory Challenge: To assess the anti-inflammatory effects of IPA, the cell monolayer can be challenged with lipopolysaccharide (LPS), and the expression of inflammatory cytokines is measured.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
References
- 1. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid based on available safety data. It is imperative that all laboratory personnel consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and national regulations concerning chemical waste disposal.
Hazard Assessment
This compound and its structural analogs are classified as hazardous materials. Safety Data Sheets (SDS) for similar indole-carboxylic acids indicate the following potential hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][5][6]
-
Aquatic Toxicity: Very toxic to aquatic life.
Due to these hazards, this compound must not be disposed of down the drain or in regular trash.[7]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4][7]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile).[7]
-
Body Protection: A laboratory coat or chemical-resistant apron.[4][7]
-
Respiratory Protection: If handling fine powders or creating dust, a NIOSH-approved respirator is necessary.[7] Always work in a well-ventilated area, preferably a chemical fume hood.[7][8]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management program.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, pipette tips, gloves), in a designated and compatible waste container.[7][9]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[9] Mixing incompatible chemicals can lead to dangerous reactions.
-
The container must be in good condition, made of a material compatible with carboxylic acids, and have a tightly sealing lid.[9][10]
Step 2: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[9]
-
The label must also include the full chemical name: "this compound" and list all other constituents of the waste mixture with their approximate percentages.[9] Acronyms or chemical formulas are not acceptable.[9]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) while awaiting pickup.[1][4][5]
-
Ensure the container is kept closed at all times, except when adding waste.[9][10]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[7]
-
Follow all institutional procedures for requesting a hazardous waste pickup.[9]
Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and restrict access to the affected area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2][3] Avoid generating dust.[3][4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your supervisor and EHS department.
Empty containers that held this compound must be handled as hazardous waste unless triple-rinsed.[10] The rinsate should be collected as hazardous waste.[10]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined in the literature, the following table summarizes its relevant hazard classifications.
| Hazard Classification | Category | GHS Code | Source |
| Acute Toxicity (Oral) | Category 4 | H302 | [4] |
| Acute Toxicity (Dermal) | Category 3 | H311 | |
| Skin Corrosion/Irritation | Category 2 | H315 | [2][4] |
| Serious Eye Damage/Irritation | Category 2A | H319 | [2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | [2][4] |
| Acute Aquatic Hazard | Category 1 | H400 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. foodb.ca [foodb.ca]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3-(2-carboxyethyl)-1H-indole-2-carboxylic acid (CAS No. 31529-28-9). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on the safety data sheet for the closely related compound, 3-(carboxymethyl)-1H-indole-2-carboxylic acid, and general best practices for handling similar chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to present hazards similar to its structural analogs, which are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | To be worn over safety goggles when there is a risk of splashing or dust generation. | |
| Skin Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect for defects before use and change immediately if contaminated. |
| Lab Coat/Protective Clothing | A standard or chemical-resistant lab coat must be worn and fully buttoned. Fire/flame resistant and impervious clothing is advised.[1] | |
| Footwear | Fully enclosed shoes made of a chemical-resistant material. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
| Respirator | If engineering controls are insufficient, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step protocol should be followed.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure the fume hood is functioning correctly before starting any work.
-
Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
When transferring the compound, do so carefully to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling Procedures:
-
Thoroughly clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[1] |
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour down the drain.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

